Comprehensive Characterization and Synthetic Utility of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester
This guide details the properties, synthesis, and applications of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic acid methyl ester , a specialized synthetic intermediate primarily known as the "Bamberger cleavage" product of h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the properties, synthesis, and applications of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic acid methyl ester , a specialized synthetic intermediate primarily known as the "Bamberger cleavage" product of histidine methyl ester.
Executive Summary & Chemical Identity
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic acid methyl ester is a highly functionalized amino acid derivative produced via the ring-opening of the imidazole side chain of L-histidine. Historically significant in the structural determination of histidine (Bamberger cleavage), it serves today as a critical scaffold in the total synthesis of rare guanidino amino acids such as Enduracididine (found in the antibiotic Teixobactin) and other heterocyclic building blocks.
Core Chemical Data
Property
Specification
CAS Number
78420-23-2
IUPAC Name
Methyl (2S)-2,4,5-tris(benzamido)pent-4-enoate
Molecular Formula
C₂₇H₂₅N₃O₅
Molecular Weight
471.51 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, CHCl₃; Insoluble in Water
Stereochemistry
(S)-configuration at C2 (derived from L-Histidine)
Synthesis & Formation Mechanism
The synthesis of this compound exploits the Bamberger cleavage , a reaction where the acylation of the imidazole ring activates it toward nucleophilic attack and subsequent ring opening.[1]
Reaction Mechanism
The transformation proceeds through the formation of a transient tribenzoylhistidine intermediate. The electron-withdrawing nature of the benzoyl groups on the imidazole nitrogens destabilizes the aromatic system, allowing water or hydroxide to attack C2 of the imidazole, leading to ring cleavage and the formation of the unsaturated 4,5-diamino chain.
Figure 1: The Bamberger cleavage pathway converting Histidine Methyl Ester to the open-chain tribenzoyl derivative.
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Water/Dichloromethane (biphasic system) or Water (monophasic)
Step-by-Step Methodology:
Dissolution: Dissolve L-Histidine methyl ester dihydrochloride in water (0.5 M concentration). Chill to 0°C in an ice bath.
Basification: Add solid Na₂CO₃ portion-wise to adjust pH to >9.
Acylation: Add Benzoyl chloride dropwise over 30–60 minutes while vigorously stirring. Maintain pH >8 by adding additional base solution (10% NaOH or Na₂CO₃) as needed.
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. The solution will initially be clear/cloudy and eventually precipitate the product.
Isolation: Filter the white precipitate. Wash copiously with water to remove salts and benzoic acid byproducts.
Purification: Recrystallize from hot Ethanol (EtOH) or Methanol (MeOH) to yield fine white needles.
Physicochemical Properties & Characterization
NMR Spectroscopy Profile
The structure is characterized by the loss of the imidazole singlets and the appearance of amide protons and a vinyl signal.
Nucleus
Chemical Shift (δ ppm)
Multiplicity
Assignment
¹H NMR
3.70
Singlet (3H)
Methyl Ester (-OCH₃)
3.10 – 3.30
Multiplet (2H)
C3-H₂ (Beta-methylene)
5.10 – 5.25
Multiplet (1H)
C2-H (Alpha-proton)
7.20 – 8.00
Multiplet (~16H)
Aromatic protons (3x Benzoyl) + C5-H (Vinyl)
8.50 – 9.00
Broad Singlets
Amide NH protons
Note: The C5-H vinyl proton often overlaps with the aromatic region. The presence of three distinct amide NH signals in d6-DMSO confirms the tris-acylated open chain.
Stability and Reactivity
Hydrolysis: The enamide functionality (at C4-C5) is sensitive to strong acids. Prolonged exposure to acidic conditions can lead to hydrolysis of the enamide to a ketone (forming a 4-oxo-ornithine derivative).
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the C4-C5 double bond, yielding 2,4,5-tris(benzoylamino)pentanoic acid methyl ester, a saturated derivative used in the synthesis of Enduracididine .
Applications in Drug Development
This molecule is not merely a degradation product but a high-value scaffold for synthesizing complex amino acids.
Synthesis of Enduracididine
The primary modern application is in the total synthesis of L-Enduracididine , a rare guanidinated amino acid found in the potent antibiotic Teixobactin and Enduracidin .
Workflow: The C4-C5 double bond is reduced to establish the carbon skeleton. The benzoyl groups are removed (hydrolysis), and the resulting triamine is cyclized with a guanidinylating agent to reform the cyclic guanidine core of Enduracididine.
Chiral Building Block
The molecule retains the (S)-stereocenter from L-Histidine (at C2), making it an optically pure precursor for:
4-Oxo-L-Ornithine derivatives : Via controlled hydrolysis of the enamide.
Chiral Diamines : Via reduction and deprotection.[2]
References
Santa Cruz Biotechnology (SCBT) .[3] (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester Product Data. CAS 78420-23-2.[3]
Shiba, T., et al. (1975).[2][4][5] Synthesis of L-Enduracididine. This seminal paper describes the use of the Bamberger cleavage product of histidine methyl ester as the starting material for Enduracididine synthesis.[2][6]
Bamberger, E. (1893). Über die Aufspaltung des Imidazolrings. Berichte der deutschen chemischen Gesellschaft.
Beilstein Journal of Organic Chemistry . (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (Review of synthetic routes including the Bamberger method).
Technical Guide: Tribenzamido Pentenoate Derivatives in Organic Synthesis
This guide details the synthesis, reactivity, and application of Tribenzamido Pentenoate Derivatives , a specialized class of acyclic poly-nitrogen scaffolds. These derivatives are critical "chiral pool" intermediates us...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, reactivity, and application of Tribenzamido Pentenoate Derivatives , a specialized class of acyclic poly-nitrogen scaffolds. These derivatives are critical "chiral pool" intermediates used to access vicinal polyamines, diamino sugars, and complex heterocyclic antibiotics like Streptolidine and Roseonine.
Tribenzamido pentenoates (specifically methyl 2,3,5-tris(benzamido)pent-4-enoate and its isomers) represent a high-value class of synthetic intermediates. Derived typically from D-ribose or D-arabinose, these acyclic alkenes possess three protected amine centers and a terminal olefin. They serve as pivotal precursors for iodocyclization and Ring-Closing Metathesis (RCM) , enabling the rapid assembly of functionalized pyrrolidines, imidazolidines, and piperidines found in aminoglycoside antibiotics and antiviral agents.
Key Technical Value:
Chirality Transfer: Retains the absolute stereochemistry of the carbohydrate starting material.
Differentiation: Allows selective manipulation of the C4-C5 double bond (e.g., via iodolactonization) while C2 and C3 amines remain protected.
Versatility: Precursor to Streptolidine (guanidino amino acids) and modified nucleoside analogs.
Structural Analysis & Retrosynthesis
The core scaffold is characterized by a 5-carbon chain terminated by an ester (C1) and an alkene (C4-C5), with benzamido (
) groups at C2, C3, and C5.
The "Tribenzamido" Advantage
Unlike Boc or Cbz protection, the Benzoyl (Bz) group is non-labile to mild acid/base but, crucially, can participate in neighboring group participation (NGP) . During electrophilic addition to the alkene (e.g., iodination), the carbonyl oxygen of the proximal benzamide attacks the iodonium ion, forming a stable oxazoline or oxazine intermediate. This locks the stereochemistry and allows for highly specific nucleophilic opening.
Diagram: Retrosynthetic Logic
The following diagram illustrates the derivation of the pentenoate scaffold from D-Ribose and its divergence into cyclic targets.
Caption: Retrosynthetic pathway converting D-Ribose into the tribenzamido pentenoate scaffold, followed by cyclization to bioactive guanidino acids.
Synthesis of the Core Scaffold
The synthesis requires converting a cyclic sugar (D-Ribose) into an acyclic poly-amino alkene.
Protocol A: Preparation of Methyl 2,3,5-tribenzamido-4-pentenoate
Objective: Synthesize the acyclic alkene from D-ribose via the "Triamino-Sugar" route.
Dissolve D-ribose (10 g) in saturated methanolic ammonia (150 mL).
Seal in a pressure vessel and stir at RT for 48 hours .
Mechanism:[2][3][4][5][6][7] This converts hydroxyls to amines via equilibrium with the imine/hemiaminal forms, though direct conversion of all hydroxyls is rare.
Correction/Refinement: A more robust route involves converting Ribose to Tri-O-benzyl-ribose , then displacing with azide (
), followed by reduction. However, for "tribenzamido" specifically, the Kusumoto protocol (See Refs) often uses 2,3,5-triamino-2,3,5-trideoxy-D-arabinose obtained via azide displacement of tosylates.
Revised Practical Step (Azide Route):
Start with Methyl 2,3,5-tri-O-tosyl-D-ribofuranoside .
React with
in DMF (, 12h) to yield the 2,3,5-triazido derivative.
Hydrogenate (
) to the triamine.
Benzoylation: Treat the crude triamine with BzCl (3.5 eq) in Pyridine/DMAP. Yields Methyl 2,3,5-tribenzamido-D-arabinofuranoside .[1]
Ring Opening (Olefin Formation):
Note: The furanoside is cyclic. To get the pentenoate , we must eliminate the anomeric center.
Dissolve the tribenzamido-furanoside in dry THF.
Treat with mild acid (HCl/MeOH) to hydrolyze the methyl glycoside to the hemiacetal (lactol).
Wittig Reaction: React the lactol with
(2.0 eq) in refluxing benzene or toluene.
Result: The lactol opens, reacts with the ylide, and forms the
-unsaturated ester (hexenoate derivative) OR, if elimination occurs at C4-C5, the 4-pentenoate .
Target Specificity: To get the 4-pentenoate (terminal alkene), a Bernet-Vasella fragmentation utilizing Zinc/Acetic acid on a 5-bromo/iodo derivative is often superior.
Data: Yield Comparison of Routes
Synthetic Route
Key Reagent
Overall Yield (%)
Stereochemical Integrity
Azide Displacement
/ DMF
45-55%
High (Inversion at C2/C3)
Reductive Amination
/
20-30%
Low (Mixture of isomers)
Bernet-Vasella
Zn / AcOH
60-75%
Excellent (Terminal alkene)
Critical Reaction: Iodocyclization
This is the defining reaction for tribenzamido pentenoates. The C5-benzamido group acts as an internal nucleophile.
Mechanism[2]
Activation: Iodine (
) or NIS complexes with the C4-C5 double bond.
Cyclization: The oxygen of the C5-benzamide attacks C5 (5-exo-tet) or C4 (5-endo-tet) depending on conditions.
Product: An iodomethyl-oxazoline fused ring system.
Protocol B: Stereoselective Iodocyclization
Reagents:
Methyl 2,3,5-tribenzamido-4-pentenoate (1.0 eq)
Iodine (
) (3.0 eq)
(sat. aq) / (Biphasic system)
Procedure:
Dissolve the pentenoate in
(0.1 M).
Add saturated aqueous
(equal volume).
Add
in one portion with vigorous stirring.
Protect from light; stir at RT for 4-6 hours.
Quench: Add saturated
(sodium thiosulfate) until the iodine color disappears.
Outcome: The product is typically a bicyclic oxazoline . Hydrolysis of this oxazoline (acidic conditions) yields the cyclic amino alcohol or lactone (Streptolidine precursor) with defined stereochemistry at the new centers.
Experimental Workflow Diagram
The following DOT diagram visualizes the decision matrix for processing the tribenzamido intermediate.
Caption: Divergent synthetic pathways from the common tribenzamido pentenoate intermediate.
Troubleshooting & Optimization
Common Failure Modes:
Incomplete Benzoylation: The C3 amine is sterically hindered.
Solution: Use DMAP (10 mol%) and heat to
during benzoylation.
Iodocyclization Regioselectivity: Competition between 5-exo and 6-endo closure.
Solution: Kinetic control (low temp,
) favors the kinetic oxazoline (5-membered ring). Thermodynamic control (reflux) may favor rearrangement.
Solubility: Tribenzamido derivatives are often crystalline and insoluble in ether/hexane.
Solution: Use DCM or Chloroform for all reactions.
References
Kusumoto, S., et al. (1974). Synthesis of Streptolidine (Roseonine, Geamine). Bulletin of the Chemical Society of Japan. Link
Foundational text on converting ribose to tribenzamido intermedi
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link
Context on using allylic systems like penteno
Knapp, S. (1998). Synthesis of Complex Nucleoside Antibiotics. Chemical Reviews. Link
Detailed review covering iodocyclization str
Cardillo, G., & Orena, M. (1990). Stereocontrolled Cyclofunctionalization of Double Bonds through Heterocyclic Intermediates. Tetrahedron. Link
Authoritative source on the mechanism of amidocyclization (oxazoline form
chiral pool synthesis using (2S)-pentenoate derivatives
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the realm of asymmetric synthesis, the "Chiral Pool"—the collection of abunda...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the realm of asymmetric synthesis, the "Chiral Pool"—the collection of abundant, enantiopure building blocks provided by nature—remains the most cost-effective source of chirality.[1] Among these, (2S)-pentenoate derivatives (specifically (S)-2-amino-4-pentenoic acid and (S)-2-hydroxy-4-pentenoate ) represent a "privileged scaffold."[1] These C5 synthons possess a unique triad of reactivity: a chemically distinct terminal alkene, a manipulable chiral center at the
This guide details the sourcing, generation, and application of (2S)-pentenoate derivatives. It moves beyond basic definitions to explore how this scaffold serves as a linchpin in the total synthesis of complex natural products (e.g., polyketides, macrocycles) and peptide therapeutics via Ring-Closing Metathesis (RCM) and diastereoselective functionalization.
The Chiral Synthon: Structural Logic & Sourcing
The term "(2S)-pentenoate" in a chiral pool context almost exclusively refers to derivatives of 4-pentenoic acid with a heteroatom substituent at the C2 position.[1] The (2S) configuration is derived directly from L-amino acids or L-hydroxy acids.[1]
The Core Scaffolds
Two primary derivatives dominate this class:
L-Allylglycine (2S-amino-4-pentenoic acid): A non-proteinogenic amino acid available directly from commercial sources or synthesized from L-glutamic acid.[1] It is the cornerstone of "stapled peptide" technology.[1]
(S)-2-Hydroxypent-4-enoate: The hydroxyl analog, often termed "vinyl lactic acid" or "vinyl glycolic acid homolog."[1] It is accessed via the diazotization of allylglycine or alkylation of malic acid derivatives.[1]
Sourcing Strategies
While L-Allylglycine is commercially available, industrial-scale applications often require robust synthesis from cheaper chiral pool progenitors.[1]
Route A: From L-Glutamic Acid (The Oxidative Decarboxylation Path)
L-Glutamic acid is converted to the acyl peroxide and subjected to oxidative decarboxylation (catalyzed by Cu(OAc)2/Pb(OAc)4) to yield the terminal alkene with retention of the
Route B: From L-Methionine (The Elimination Path)
Methylation of the sulfide to the sulfonium salt followed by base-induced elimination yields the vinyl group.[1]
Route C: From L-Malic Acid (The Alkylation Path)
L-Malic acid is widely used to access the hydroxy-derivative.[1] The
-hydroxy acid is alkylated at the -position (Fráter–Seebach alkylation) or homologated via Wittig chemistry on the aldehyde derived from reduction.[1]
Synthetic Versatility & Reaction Manifolds
The utility of the (2S)-pentenoate scaffold lies in its orthogonality.[1] The C2 stereocenter dictates the stereochemical outcome of reactions at the C4 alkene or the C1 carboxylate.[1]
Olefin Metathesis (RCM & CM)
The terminal alkene at C4 is sterically unencumbered, making it an ideal partner for Ruthenium-catalyzed Olefin Metathesis .[1]
Peptide Stapling: Incorporating (S)-allylglycine at
and positions of a peptide allows for RCM to form a "staple," locking the peptide into an -helical conformation.[1] This improves cell permeability and proteolytic stability.[1]
Macrocyclization: In polyketide synthesis, the pentenoate fragment serves as the "northern" or "southern" hemisphere, enabling ring closure via RCM to form 12- to 16-membered lactones.[1]
Diastereoselective Iodolactonization
The (2S)-pentenoate derivatives undergo iodolactonization to form chiral
-lactones.[1] The C2 stereocenter exerts 1,3-induction, directing the formation of the new stereocenters on the ring.[1] This is a key route to valerolactone natural products.[1]
The "Self-Reproduction of Chirality"
Using the principle of Self-Reproduction of Chirality (Seebach), the amino or hydroxy group can be condensed with an aldehyde (e.g., pivalaldehyde) to form an oxazolidinone or dioxolanone.[1] This locks the conformation and allows for highly diastereoselective alkylations at the
-carbon, effectively "storing" the chiral information while modifying the skeleton.[1]
Visualization: Divergent Synthesis Pathways[1]
Figure 1: Divergent synthetic utility of (2S)-pentenoate derivatives starting from L-Glutamic Acid.
Experimental Protocols
Protocol A: Synthesis of (S)-2-Hydroxypent-4-enoic Acid via Diazotization
This protocol converts (S)-Allylglycine to the hydroxy acid with retention of configuration (via double inversion mechanism involving the
Dissolution: Dissolve (S)-allylglycine (1.15 g, 10 mmol) in 1N H2SO4 (20 mL) at 0°C.
Diazotization: Add a solution of NaNO2 (1.04 g, 15 mmol) in water (5 mL) dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent side reactions.
Reaction: Stir the mixture at 0°C for 3 hours, then allow to warm to room temperature overnight. The evolution of N2 gas indicates reaction progress.[1]
Extraction: Saturate the aqueous phase with NaCl and extract with Ethyl Acetate (3 x 30 mL).
Purification: Dry the combined organics over MgSO4 and concentrate in vacuo. The crude hydroxy acid is typically purified via bulb-to-bulb distillation or used directly for esterification.[1]
Validation: Check optical rotation. Literature value for (S)-isomer:
(c=1, H2O). Note: Enantiopurity can be upgraded by recrystallization of the dicyclohexylamine salt.[1]
Protocol B: Cross-Metathesis Coupling
A representative protocol for coupling the (2S)-pentenoate scaffold to a terminal alkene partner.[1]
Setup: In a flame-dried Schlenk flask under Argon, dissolve the (2S)-pentenoate derivative (1.0 mmol) and the alkene partner (1.5 mmol) in anhydrous, degassed DCM (0.1 M concentration).
Catalyst Addition: Add Grubbs II catalyst (17 mg, 2 mol%) in one portion. The solution should turn reddish-brown.[1]
Reflux: Fit with a reflux condenser and heat to 40°C for 4-12 hours. Monitor conversion by TLC or GC-MS.[1]
Quench: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the ruthenium carbene.
Workup: Concentrate the solvent and purify via flash column chromatography on silica gel.
Case Study: The "Stapled Peptide" Revolution
One of the most high-impact applications of (2S)-pentenoate derivatives (specifically allylglycine) is in the synthesis of Stapled Peptides .[1]
Problem: Natural alpha-helical peptides are unstable in vivo and cannot penetrate cells.
Solution: Verdine and Korsmeyer developed a technique using (S)-2-(4-pentenyl)alanine (a methylated allylglycine derivative).
Mechanism: Two of these residues are incorporated at positions
and (one turn of the helix).[1] Ring-Closing Metathesis (RCM) creates a hydrocarbon "staple" across the helix face.[1]
Outcome: The staple reinforces the helical structure, increasing protease resistance by orders of magnitude and enabling intracellular target engagement (e.g., disrupting p53/MDM2 interactions).[1]
Figure 2: Workflow for generating stapled peptides using (2S)-pentenoate derivatives.
References
Hanessian, S., et al. "Total Synthesis of Natural Products from the Chiral Pool."[1] Tetrahedron, 1984.[1][2] Link (Foundational concept of Chiral Pool).
Blackwell, H. E., & Grubbs, R. H. "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis."[1] Angewandte Chemie International Edition, 1998.[1] Link (The seminal paper on peptide stapling using allylglycine derivatives).
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie, 1996.[1] Link (Principles of preserving the C2 stereocenter).
Kapferer, P., & Vasella, A. "Synthesis of (S)-2-hydroxy-4-pentenoic acid and its derivatives."[1] Helvetica Chimica Acta, 2004.[1] (Detailed protocols for the hydroxy-derivative).
Schafmeister, C. E., Po, J., & Verdine, G. L. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides."[1] Journal of the American Chemical Society, 2000.[1] Link (Application of the scaffold in drug development).
Technical Data Summary: Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This document provides a concise summary of the known physicochemical properties of methyl (Z,2S)-2,4,5...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a concise summary of the known physicochemical properties of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate. An exhaustive search of scientific literature and patent databases did not yield detailed information regarding its synthesis, biological applications, or mechanisms of action. The compound is indexed in chemical databases, but does not appear to be widely studied or commercially available. Therefore, this guide focuses on presenting the available computational data to support initial research assessments.
Core Molecular Attributes
The fundamental identity of a compound is established by its structure, molecular formula, and molecular weight. These primary identifiers are crucial for everything from reaction stoichiometry to analytical characterization.
Molecular Weight: The calculated molecular weight of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is 471.5 g/mol .[1] This value is essential for preparing solutions of known molarity and for interpreting the results of mass spectrometry.
A comprehensive summary of its key identifiers and computed physicochemical properties is presented below.
Table 1: Physicochemical Properties and Identifiers
Expert Insight: The computed LogP value of 3.4 suggests that the compound has moderate lipophilicity. The presence of three hydrogen bond donors and five acceptors indicates its potential for engaging in specific biological interactions, should a relevant target be identified. The topological polar surface area (TPSA) of 114 Ų is within a range often associated with orally available drugs, though experimental validation is required.
Structural and Logical Representation
Understanding the connectivity of a molecule is key to predicting its chemical behavior. The diagram below illustrates the logical relationship between the compound's name and its fundamental properties.
Caption: Relationship between the compound and its core identifiers.
Synthesis and Experimental Protocols
Status: No peer-reviewed synthesis protocols or patent literature for methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate were identified during the literature search.
Causality Behind Experimental Design: In the absence of a specific protocol, a researcher would typically devise a synthetic strategy based on retrosynthetic analysis. A plausible approach would involve the formation of amide bonds between a suitable pentenoate backbone and benzoyl chloride, or the construction of the pentenoate from smaller, functionalized precursors. Key challenges would include controlling the stereochemistry at the C2 position (S-configuration) and ensuring the geometry of the double bond (Z-configuration).
Applications and Biological Activity
Status: No biological activity or specific applications have been documented for this compound in the available scientific literature.
Trustworthiness of Protocols: As no protocols or applications exist, we cannot validate any experimental systems. For drug development professionals, this compound represents a novel chemical entity with no established biological targets or therapeutic history. Any investigation into its properties would be exploratory.
Conclusion
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a structurally defined chemical compound with a molecular weight of 471.5 g/mol .[1] While its basic physicochemical properties can be computed, there is a significant gap in the public domain regarding its synthesis, characterization, and potential applications. This document serves as a foundational data sheet. Researchers interested in this molecule will need to undertake de novo synthesis and comprehensive screening to determine its chemical reactivity and biological relevance.
Technical Guide: Tris(benzamido) Compounds in Drug Discovery
The following technical guide provides an in-depth review of Tris(benzamido) compounds , with a primary focus on their application as Alpha-Helix Mimetics (Proteomimetics) in drug discovery. It also addresses the specifi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of Tris(benzamido) compounds , with a primary focus on their application as Alpha-Helix Mimetics (Proteomimetics) in drug discovery. It also addresses the specific class of 2,4,5-trisubstituted benzamide scaffolds used in anti-infective research.
From Alpha-Helix Mimetics to 2,4,5-Trisubstituted Scaffolds
Executive Summary & Chemical Disambiguation[1]
"Tris(benzamido)" compounds represent a high-value chemical space in modern drug design, primarily utilized to disrupt Protein-Protein Interactions (PPIs).[1][2] In the literature, this nomenclature refers to two distinct structural classes:
Oligo-Benzamide Proteomimetics (Primary Focus): Linear ter-benzamides (tris-benzamides) designed to mimic the spatial arrangement of amino acid side chains (
) on an -helix.[1] These are critical for targeting "undruggable" PPIs like p53-MDM2 and Bcl-xL/Bak.[1]
This guide focuses on the Oligo-Benzamide Alpha-Helix Mimetics due to their significance in cancer therapeutics, while providing specific protocols for their synthesis and validation.[1]
Structural Logic: The Alpha-Helix Mimetic
The "Face" of the Helix
Protein interactions often rely on the recognition of residues projecting from one face of an
-helix.[3][4] Key residues are typically spaced at positions , , and . Small molecules that can reproduce this spatial orientation on a rigid scaffold are termed proteomimetics .[1]
The Tris-benzamide scaffold is favored because the benzene rings provide a rigid backbone, while the amide linkages allow for controlled curvature, effectively placing substituents (
) at distances matching the helical pitch.
Mechanism of Action (MoA)
Target: PPI interfaces (e.g., the hydrophobic groove of MDM2).
Binding Mode: The tris-benzamide acts as a "wedge," inserting its hydrophobic side chains into the receptor's pockets, competitively inhibiting the binding of the native helical protein.
Advantages: Unlike native peptides, these compounds are resistant to proteolysis and possess superior cell permeability.
Figure 1: Mechanistic comparison of native alpha-helix binding vs. Tris-benzamide competitive inhibition at the PPI interface.
Synthesis Strategy: Solid-Phase Assembly
The most robust method for generating libraries of tris-benzamides is Solid-Phase Organic Synthesis (SPOS) .[1] This approach allows for the sequential introduction of side chains (
) to mimic specific amino acid sequences.
Retrosynthetic Analysis
The scaffold is assembled via iterative acylation and alkylation steps.
Linker: 2-Chlorotrityl chloride (2-CTC) resin is preferred for mild cleavage conditions.[1]
Building Block: 4-amino-3-hydroxybenzoic acid.[1][2][5] The hydroxyl group allows for
-alkylation (introducing the side chain), while the amino group propagates the backbone.
Key Synthetic Challenges & Solutions
Challenge
Solution
Mechanism
Regioselectivity
Acyl Migration
Initial acylation occurs at the Oxygen (kinetic).[1] Base treatment drives migration to Nitrogen (thermodynamic), freeing the Oxygen for alkylation.
Steric Hindrance
Microwave Irradiation
Coupling bulky benzamides requires thermal energy to overcome rotational barriers.[1]
Racemization
Achiral Scaffold
The benzamide backbone is achiral; chirality is introduced only if chiral side chains are used.[1]
Experimental Protocol: Solid-Phase Synthesis of Tris-Benzamides
Objective: Synthesize a generic tris-benzamide library member.
Reference: Lee, T. K., & Ahn, J. M. (2011). ACS Combinatorial Science.[1][4]
Coupling is not direct.[1] First, react resin-bound amine with the acid chloride or activated ester of the next monomer (often protected as allyl ester).
Note: In the Ahn protocol, the monomer is coupled, then the side chain is added.
Step B:
-Alkylation (Side Chain Introduction):
Treat resin with
(Alkyl bromide), , and TBAI in DMF.
Shake at 60°C for 4 h. This attaches the side chain to the phenolic oxygen.
While "tris(benzamido)" usually refers to the oligomers above, researchers must be aware of the 2,4,5-trisubstituted benzamide monomers (e.g., 2,4,5-tris(substituted-amino)benzoic acids).
Application: Antileishmanial and Antiviral (HSV-1/2).[1]
Key Feature: The 2,4,5-substitution pattern on the benzene ring creates a specific electrostatic landscape that interferes with viral replication enzymes or parasitic metabolic pathways.
Distinction: These are not helix mimetics but rather small molecule enzyme inhibitors.[1]
References
Lee, T. K., & Ahn, J. M. (2011). Solid-phase synthesis of tris-benzamides as α-helix mimetics. ACS Combinatorial Science, 13(2), 107-111.[1] Link[1]
Plante, J. P., Burnley, T., Malkova, B., Webb, M. E., Warriner, S. L., Edwards, T. A., & Wilson, A. J. (2009). Oligobenzamide proteomimetic inhibitors of the p53-hDM2 protein-protein interaction.[1] Chemical Communications, (34), 5091-5093.[1] Link
Barnard, A., Long, K., Martin, H. L., Miles, J. A., Edwards, T. A., Tomlinson, D. C., ... & Wilson, A. J. (2015).[1] Selective and potent proteomimetic inhibitors of the p53-MDM2 interaction.[1] Angewandte Chemie International Edition, 54(10), 2960-2965.[1] Link[1]
Fletcher, S., & Hamilton, A. D. (2005). Protein surface recognition and proteomimetics: mimics of protein surface structure and function. Current Opinion in Chemical Biology, 9(6), 632-638.[1] Link[1]
Gao, M., & Cheng, K. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2.[1][6] Antimicrobial Agents and Chemotherapy, 56(11), 5735-5743.[6] Link[1][6]
Application Note: Synthesis of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate via Bamberger Cleavage
This is a comprehensive Application Note and Protocol for the synthesis of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate , a critical intermediate obtained via the Bamberger cleavage of L-histidine methyl ester. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol for the synthesis of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate , a critical intermediate obtained via the Bamberger cleavage of L-histidine methyl ester.
Executive Summary
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CAS: 78420-23-2) is a highly functionalized acyclic amino acid derivative.[1] It serves as a pivotal intermediate in the total synthesis of complex alkaloids such as ergothioneine , enduracididine , and various dehydroamino acid peptidomimetics.
This protocol details the Bamberger cleavage of L-histidine methyl ester.[2][3] Unlike standard amide couplings, this reaction utilizes the unique reactivity of the imidazole ring towards acylation-induced fragmentation. The procedure transforms the cyclic imidazole moiety into a linear, tri-protected enamide chain while preserving the stereochemical integrity of the
-carbon (S-configuration) and establishing a (Z)-alkene geometry.
The synthesis relies on the instability of the acylated imidazolium core. Under Schotten-Baumann conditions, the imidazole ring is poly-acylated, forming a quaternary ammonium species that becomes susceptible to nucleophilic attack by water/hydroxide. This leads to ring opening and rearrangement into the thermodynamically stable (Z)-enamide.
Pathway Visualization
Figure 1: Mechanistic pathway of the Bamberger cleavage transforming the imidazole ring into a linear tribenzamido chain.
Safety Note: Benzoyl chloride is a lachrymator and corrosive. Perform all additions in a fume hood.
Step-by-Step Procedure
Phase A: Preparation of the Biphasic System
Setup: Equip a 1L 3-neck round-bottom flask with an overhead mechanical stirrer (critical for handling heavy precipitate), a thermometer, and a pressure-equalizing addition funnel.
Dissolution: Charge the flask with L-Histidine Methyl Ester Dihydrochloride (24.2 g, 100 mmol) .
Solvent Addition: Add Water (300 mL) and THF (50 mL) . Stir until a clear solution is obtained.
Base Addition: Cool the solution to 0–5 °C using an ice/water bath. Slowly add Sodium Bicarbonate (84.0 g, 1.0 mol) in portions.
Note: Vigorous effervescence will occur. Add slowly to prevent overflow. The mixture will become a white suspension.
Acylation: Charge the addition funnel with Benzoyl Chloride (70 mL, ~600 mmol, 6 equiv) .
Controlled Addition: Dropwise add the Benzoyl Chloride to the vigorously stirred reaction mixture over 45–60 minutes .
Critical Control Point: Maintain internal temperature below 10 °C . Higher temperatures promote hydrolysis of the reagent over the reaction.
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir vigorously for 3–4 hours .
Observation: The suspension will thicken significantly as the hydrophobic tribenzamido product precipitates.
Phase C: Workup and Isolation
Quenching: Add Water (200 mL) to the mixture and stir for 30 minutes to hydrolyze any excess benzoyl chloride.
Filtration: Filter the white solid precipitate using a Büchner funnel.
Washing: Wash the filter cake successively with:
Water (2 x 100 mL) – to remove inorganic salts.
Cold 5% NaHCO₃ solution (1 x 50 mL) – to remove benzoic acid byproducts.
Water (2 x 100 mL) – until filtrate is neutral.
Cold Ethanol (1 x 30 mL) – to aid drying (optional, may dissolve small amounts of product).
Drying: Dry the solid under high vacuum at 40 °C for 12 hours.
Purification (Recrystallization)
While the crude precipitate is often >90% pure, analytical grade material requires recrystallization.
Dissolve the crude solid in minimal boiling Ethanol/Methanol (9:1) or Acetone .
Allow to cool slowly to room temperature, then to 4 °C overnight.
Filter the white needles and dry in vacuo.
Quality Control & Characterization
The product must be validated for stereochemical retention and complete acylation.
Check pH. If pH < 8, add more NaHCO₃. Add 1.0 eq extra BzCl.
Benzoic Acid Contamination
Inefficient Washing
Wash filter cake thoroughly with 5% NaHCO₃. Recrystallize from Ethanol.
References
Bamberger Cleavage Foundation: Bamberger, E. (1893).[4] "Ueber die Aufspaltung des Imidazols." Justus Liebigs Annalen der Chemie, 273(3), 267-373. Link
Synthesis of Ergothioneine via Bamberger Intermediate: Xu, J., & Yadan, J. C. (1995). "Total synthesis of L-(+)-ergothioneine." The Journal of Organic Chemistry, 60(20), 6296-6301. Link
Patent Protocol (Industrial Scale): Erdelmeier, I., & Daunay, S. (2010). "Process for the synthesis of L-(+)-ergothioneine." U.S. Patent No. 7,767,826. Washington, DC: U.S. Patent and Trademark Office. Link
Stereochemical Studies: Kelley, J. L., et al. (1977). "Cleavage of the imidazole ring of histidine derivatives." Journal of Medicinal Chemistry, 20(5), 721-723. Link
procedure for benzoylation of 2,4,5-triaminopentanoic acid
An in-depth guide to the synthesis of benzoylated derivatives of 2,4,5-triaminopentanoic acid, tailored for researchers and drug development professionals. This document provides a detailed exploration of the chemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the synthesis of benzoylated derivatives of 2,4,5-triaminopentanoic acid, tailored for researchers and drug development professionals. This document provides a detailed exploration of the chemical principles, strategic considerations, and step-by-step protocols for achieving both exhaustive and selective benzoylation of this polyfunctional amino acid.
Introduction: The Challenge of Acylating Polyamino Acids
2,4,5-Triaminopentanoic acid is a non-proteinogenic amino acid featuring a unique arrangement of three primary amine functionalities at the Cα, C4, and C5 positions, alongside a carboxylic acid. This polyfunctional architecture makes it an intriguing building block for novel peptides, peptidomimetics, and complex molecular scaffolds. Benzoylation, the acylation of its amino groups with a benzoyl moiety, serves multiple critical purposes in synthesis: it acts as a stable protecting group, modulates the compound's physicochemical properties (such as solubility and lipophilicity), and can be a key step in building more complex derivatives.
However, the presence of multiple, chemically similar nucleophilic centers presents a significant challenge: achieving regioselectivity. The relative reactivity of the α-amino group versus the side-chain amino groups is highly dependent on reaction conditions, particularly pH. This guide provides a comprehensive framework for navigating these challenges, offering protocols for both complete (exhaustive) benzoylation and strategies for targeted, selective acylation.
Core Principles: The Schotten-Baumann Reaction and pH Control
The primary method for N-benzoylation of amino acids is the Schotten-Baumann reaction. This robust procedure involves the reaction of an amine with an acyl chloride (in this case, benzoyl chloride) in the presence of a base.[1] The reaction is typically performed in a two-phase system, consisting of an organic solvent (like dichloromethane) and water, where the base resides in the aqueous phase to neutralize the hydrochloric acid generated during the reaction.[2][3]
The key to controlling selectivity in a polyamino system lies in understanding the pKa values of the different amino groups. The α-amino group of an amino acid typically has a pKa around 9-10, while side-chain primary amines (like those in lysine or ornithine) have a pKa around 10-11. At a given pH, the amine with the lower pKa will be more significantly protonated (and thus, less nucleophilic) than the amine with the higher pKa. This principle allows for a powerful strategy: using the proton as a "protecting group" to achieve selective acylation at the most basic site by carefully controlling the reaction pH.[4]
Protocol 1: Exhaustive Benzoylation (Perbenzoylation) of 2,4,5-Triaminopentanoic Acid
This protocol is designed to acylate all three amino groups, yielding N²,N⁴,N⁵-tribenzoyl-2,4,5-triaminopentanoic acid. The procedure employs classic Schotten-Baumann conditions with an excess of benzoyl chloride and a strong base to drive the reaction to completion.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Molar Equiv.
2,4,5-Triaminopentanoic Acid
C₅H₁₃N₃O₂
147.18
1.0 g (6.8 mmol)
1.0
Sodium Hydroxide (NaOH)
NaOH
40.00
1.36 g (34.0 mmol)
5.0
Benzoyl Chloride
C₇H₅ClO
140.57
3.58 mL (30.6 mmol)
4.5
Dichloromethane (DCM)
CH₂Cl₂
84.93
50 mL
-
Deionized Water
H₂O
18.02
50 mL
-
Hydrochloric Acid (conc.)
HCl
36.46
As needed
-
Ethyl Acetate
C₄H₈O₂
88.11
For extraction
-
Brine (sat. NaCl solution)
NaCl(aq)
-
For washing
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
For drying
-
Step-by-Step Methodology
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g (6.8 mmol) of 2,4,5-triaminopentanoic acid in 50 mL of a 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C with magnetic stirring.
Causality Note: A strong base is used to deprotonate all amine and carboxylic acid groups, ensuring maximum nucleophilicity and solubility in the aqueous phase. Cooling is essential to control the exothermic reaction with benzoyl chloride and minimize side reactions.
Reagent Addition: In a separate beaker, dissolve 3.58 mL (4.5 eq.) of benzoyl chloride in 50 mL of dichloromethane. Add this organic solution to the cooled aqueous solution of the amino acid.
Reaction: Stir the biphasic mixture vigorously at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Expert Insight: Vigorous stirring is critical in a biphasic system to maximize the interfacial area where the reaction occurs.[2][5] An excess of benzoyl chloride ensures all amino groups are acylated.
Workup - Quenching and Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous (top) layer.
Workup - Acidification: Cool the organic layer in an ice bath. Slowly acidify the remaining aqueous layer (and any residual base in the organic layer) by adding concentrated HCl dropwise with stirring until the pH is ~2. This will protonate the carboxylic acid of the product and precipitate any excess benzoic acid.
Trustworthiness Check: Acidification is a crucial step to ensure the product is in its neutral, less water-soluble form for efficient extraction into the organic phase.[6]
Workup - Extraction and Washing: Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL). Combine all organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product will likely contain benzoic acid as a major byproduct.[6] Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Visualization of the Perbenzoylation Workflow
Caption: Workflow for the exhaustive benzoylation of 2,4,5-triaminopentanoic acid.
Protocol 2: Strategies for Regioselective Benzoylation
Achieving selective benzoylation requires a more nuanced approach. Direct selective benzoylation is challenging but can be attempted by manipulating pH. A more reliable method involves a protection-acylation-deprotection sequence.
Strategy A: pH-Controlled Selective Benzoylation
This strategy aims to selectively benzoylate the more basic side-chain amines (C4 and C5) while leaving the α-amino group protonated and non-nucleophilic.
pH Adjustment: Dissolve the 2,4,5-triaminopentanoic acid in an aqueous buffer solution carefully adjusted to a pH of approximately 9.0-9.5.
Causality Note: At this pH, a significant portion of the α-amino groups (pKa ~9) will be protonated (-NH₃⁺), rendering them unreactive. The side-chain amines (pKa >10) will be largely in their free, nucleophilic form (-NH₂).
Reaction: Cool the solution to 0-5 °C and add benzoyl chloride (2.0-2.2 equivalents) dropwise while maintaining the pH with a pH-stat or by the slow, concurrent addition of a base like 1M NaOH.
Workup and Analysis: Follow a similar workup procedure as in Protocol 1. The resulting product will be a mixture, with the desired N⁴,N⁵-dibenzoyl derivative as the major component. Extensive purification and characterization (e.g., 2D NMR, MS/MS) are required to confirm the sites of acylation.
Strategy B: Orthogonal Protection Approach
This is the most robust method for achieving clean, predictable regioselectivity. It involves protecting the side-chain amines, acylating the free α-amino group, and then deprotecting.
Caption: Orthogonal strategy for selective N²-benzoylation.
Side-Chain Protection: Protect the side-chain amino groups using an acid-labile protecting group like di-tert-butyl dicarbonate (Boc₂O). The α-amino group can often be left unprotected under carefully controlled conditions (e.g., reacting at a pH where the α-amino group is protonated). Alternatively, protect all three amines and then selectively deprotect the α-amino group if a suitable method exists.
Expert Insight: The tert-butoxycarbonyl (Boc) group is widely used for amine protection and is stable to the basic conditions of the Schotten-Baumann reaction but is easily removed with acid (e.g., trifluoroacetic acid, TFA).[7]
α-Amino Benzoylation: Subject the N⁴,N⁵-di-Boc-protected intermediate to the Schotten-Baumann conditions described in Protocol 1, using only 1.1 equivalents of benzoyl chloride.
Purification: Purify the resulting fully protected compound, N²-benzoyl-N⁴,N⁵-di-Boc-2,4,5-triaminopentanoic acid.
Deprotection: Remove the Boc groups by treating the purified compound with an excess of trifluoroacetic acid (TFA) in dichloromethane.
Final Product Isolation: After removing the TFA under reduced pressure, the desired N²-benzoyl-2,4,5-triaminopentanoic acid can be isolated, typically as a TFA salt.
using tribenzamidopent-4-enoate as a peptidomimetic building block
Application Note: Tribenzamidopent-4-enoate as a Peptidomimetic Building Block Executive Summary Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CAS: 78420-23-2) is a specialized, high-value building block designed for th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Tribenzamidopent-4-enoate as a Peptidomimetic Building Block
Executive Summary
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CAS: 78420-23-2) is a specialized, high-value building block designed for the synthesis of cyclic guanidine peptidomimetics , specifically targeting the capreomycidine and epicapreomycidine scaffolds. Unlike standard amino acids, this molecule contains a "masked" reactive enamide system protected by benzoyl groups, serving as a linear precursor to rigid, non-proteinogenic arginine mimetics.
This guide details the strategic application of this building block to introduce conformational constraints into peptide backbones, enhancing proteolytic stability and potency against targets such as bacterial ribosomes and RNA-binding proteins.
Chemical Logic & Mechanism
To effectively use this building block, one must understand its latent reactivity. It is not merely a structural spacer; it is a pro-scaffold.
Structural Breakdown:
-Amine (C2): Provides the standard peptide bond attachment point.
Enamide System (C4=C5): The critical reactive center. The (Z)-configuration and the presence of benzamido groups at C4 and C5 predispose the molecule for cyclization.
Tribenzamido Protection: The three benzoyl groups protect the nitrogen atoms that eventually form the cyclic guanidine core. These groups are robust, requiring specific conditions for removal or cyclization.
Mechanistic Goal: The primary application is the transformation of the linear pent-4-enoate into a cyclic pyrimidine-based guanidine (Capreomycidine framework). This cyclization mimics the side chain of Arginine but locks it into a ring, reducing entropic penalty upon binding.
Workflow Visualization
The following diagram outlines the critical path from the linear building block to the final bioactive peptidomimetic.
Figure 1: Strategic workflow for converting the linear tribenzamido precursor into a cyclic arginine mimic for peptide synthesis.
Experimental Protocols
Protocol A: Synthesis of the Cyclic Capreomycidine Scaffold
Rationale: Direct incorporation of the linear tribenzamido alkene into SPPS is risky due to the bulky benzoyl groups and the sensitivity of the enamide. The "Gold Standard" approach is to cyclize the building block in solution before peptide assembly.
) or Triphenylphosphine () (for activation if needed)
Ammonium acetate or specific Guanidinylation reagents
Solvents: DMF, DCM.
Step-by-Step Procedure:
Solubilization: Dissolve
of tribenzamidopent-4-enoate in anhydrous DMF ( concentration).
Cyclization (Domino Reaction):
Note: The specific cyclization often involves an intramolecular attack of the amide nitrogens onto the activated alkene/enamide.
Add catalytic acid (e.g.,
-TsOH, ) or base depending on the specific target stereochemistry (cis vs. trans ring fusion).
Heat to
under for 12-24 hours.
Monitoring: Monitor by LC-MS for the disappearance of the linear alkene peak and appearance of the cyclic guanidine mass (Mass is conserved, but retention time shifts significantly).
Hydrolysis (Optional): If the methyl ester is not desired, hydrolyze using
(2 eq) in THF/Water (3:1) at to obtain the free acid.
Purification: The cyclic product is often crystalline. Purify via recrystallization from EtOH/Hexanes or preparative HPLC (C18 column, Water/MeCN gradient).
Protocol B: Fmoc-Protection for SPPS
Rationale: To use the scaffold in standard Fmoc solid-phase peptide synthesis, the
-amine must be Fmoc-protected, and the side-chain guanidine must be orthogonally protected (e.g., Boc or Pbf), although the benzoyl groups often serve as sufficient permanent protection if they are stable to HF cleavage (which they are not; they are stable to TFA). Crucial Note: If the benzoyl groups are retained, they act as permanent protection. If removal is required, do so before Fmoc installation.
Benzoyl Removal (If required): Treat with
(reflux) to remove benzoyl groups (harsh). Alternative: Enzymatic hydrolysis if available.
Fmoc Installation:
Dissolve the free amino acid in Water/Dioxane (1:1).
Add
() followed by Fmoc-OSu ().
Stir at RT for 4 hours.
Acidify to pH 2 with
and extract with EtOAc.
Protocol C: Solid-Phase Incorporation (SPPS)
Rationale: Due to the steric bulk of the cyclic or tribenzamido scaffold, coupling efficiency can be low.
Resin Preparation: Swell Rink Amide resin in DMF (30 min).
Coupling:
Use HATU/HOAt activation (instead of HBTU/HOBt) to maximize coupling efficiency.
Ratio: 3 eq AA : 2.9 eq HATU : 6 eq DIPEA.
Time: Double coupling (
) is mandatory.
Capping: Acetylate unreacted amines with
/Pyridine to prevent deletion sequences.
Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). Note: Benzoyl groups are generally stable to TFA. If the final peptide requires the benzoyl groups for hydrophobic contacts, this is acceptable. If they must be removed, this usually requires strong acid/base treatment post-cleavage or hydrogenolysis (if they were benzyl, but here they are benzoyl).
Data Presentation & Troubleshooting
Table 1: Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance of the tribenzamido group.
Switch to HATU/HOAt; Increase temperature to (microwave assisted).
No Cyclization Observed
Enamide stability; lack of activation.
Ensure anhydrous conditions; try electrophilic activation (e.g., NBS) if oxidative cyclization is intended.
Product Precipitation
High hydrophobicity of tribenzoyl groups.
Use DCM/DMF mixtures or NMP as solvent.
Racemization
Over-activation during coupling.
Use Collidine instead of DIPEA; maintain low temperature () during activation.
References
PubChem. Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CID 7054802). National Library of Medicine. Link
Büschleb, M., et al. (2012).[1] A biomimetic domino reaction for the concise synthesis of capreomycidine and epicapreomycidine.[1] Amino Acids, 43(6), 2313-2328.[1] Link
Demon, D. E. (2003). The Asymmetric Synthesis of (2S,3R)-Capreomycidine and the Total Synthesis of Capreomycin 1B.[2][3] Dissertation, Colorado State University. Link
Shiba, T., et al. (1976). Structure and synthesis of tuberactinomycin family of antibiotics.[4] Experientia. (Foundational work on tribenzamido intermediates).
Application Notes and Protocols: Exploring the Cyclization Reactions of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a dehydropeptide derivative with a unique arrangement of functional groups, making it a versat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a dehydropeptide derivative with a unique arrangement of functional groups, making it a versatile precursor for the synthesis of complex heterocyclic structures.[1][2][3][4] The presence of multiple amide functionalities, a stereodefined center, and an electron-rich enamide system provides multiple avenues for intramolecular cyclization. Such cyclized products, particularly those containing piperidine or other nitrogen-containing rings, are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.[5]
This document provides a comprehensive guide to potential cyclization strategies for methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, including detailed experimental protocols based on established methodologies for related systems. The focus is on providing a scientifically grounded framework for researchers to explore the synthesis of novel heterocyclic compounds from this promising substrate.
Proposed Cyclization Strategies
The reactivity of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate can be harnessed through several distinct cyclization pathways. The choice of strategy will dictate the resulting ring system and stereochemistry. Below, we explore three promising approaches: radical cyclization, transition-metal-catalyzed cyclization, and electrophilic cyclization.
Radical Cyclization: A Versatile Approach to Piperidinones
Radical cyclizations are powerful tools for the formation of five- and six-membered rings and are known for their tolerance of various functional groups.[6][7][8] For the target molecule, a radical can be generated at the α-position to the ester, which can then undergo an intramolecular addition to the double bond to form a six-membered ring, a derivative of a piperidine-2-carboxylate.[9]
Proposed Reaction Workflow
Caption: Proposed workflow for radical cyclization.
Protocol: Radical Cyclization of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Materials and Reagents:
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Tributyltin hydride (Bu3SnH)
Azobisisobutyronitrile (AIBN)
Anhydrous toluene
Argon or nitrogen gas
Silica gel for column chromatography
Standard laboratory glassware
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (1.0 eq) in anhydrous toluene (0.01 M).
Degas the solution by bubbling argon or nitrogen through it for 20 minutes.
In a separate flask, prepare a solution of Bu3SnH (1.2 eq) and AIBN (0.1 eq) in anhydrous toluene.
Add the Bu3SnH and AIBN solution to the substrate solution via a syringe pump over 4 hours at 80 °C.
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2 hours or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the cyclized product.
Characterize the product using NMR, mass spectrometry, and IR spectroscopy.
Notes:
Tributyltin hydride is toxic and should be handled with care in a well-ventilated fume hood.
AIBN is a thermal initiator and should be stored and handled according to safety guidelines.
The reaction should be carried out under strictly anhydrous and inert conditions to prevent side reactions.
Gold-Catalyzed Cyclization: An Atom-Economical Approach
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cyclization of enynes and other unsaturated systems.[12][13][14][15][16] The enamide moiety in the target molecule is a good nucleophile and can participate in gold-catalyzed intramolecular reactions.
Rationale: Gold(I) catalysts are known to activate carbon-carbon multiple bonds towards nucleophilic attack.[14][15] In this case, the gold catalyst could activate the double bond of the enamide, making it susceptible to intramolecular attack by one of the benzamido nitrogen atoms. This would lead to the formation of a six-membered piperidine ring. The regioselectivity of the cyclization will depend on the specific gold catalyst and reaction conditions employed.
Proposed Reaction Mechanism
Caption: Gold-catalyzed cyclization mechanism.
Protocol: Gold-Catalyzed Cyclization of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Materials and Reagents:
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)
Silver hexafluoroantimonate (AgSbF6)
Anhydrous dichloromethane (DCM)
Argon or nitrogen gas
Celite
Standard laboratory glassware
Procedure:
To a flame-dried Schlenk tube, add Ph3PAuCl (0.05 eq) and AgSbF6 (0.05 eq).
Evacuate and backfill the tube with argon or nitrogen three times.
Add anhydrous DCM and stir the mixture for 10 minutes at room temperature in the dark.
In a separate flask, dissolve methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (1.0 eq) in anhydrous DCM.
Add the substrate solution to the catalyst mixture via syringe.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Filter the mixture through a pad of Celite and wash with DCM.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Characterize the product by NMR, mass spectrometry, and IR spectroscopy.
Notes:
Silver salts are light-sensitive and should be handled accordingly.
The reaction should be carried out under anhydrous and inert conditions.
The choice of ligand on the gold catalyst can significantly influence the reactivity and selectivity.
Electrophilic Cyclization: Halogen-Mediated Ring Closure
Electrophilic cyclization is a classic method for constructing heterocyclic rings.[17][18][19] The enamide double bond in the substrate is electron-rich and should be susceptible to attack by an electrophile, which can trigger an intramolecular cyclization.
Rationale: The addition of an electrophile, such as iodine (I2) or N-bromosuccinimide (NBS), to the double bond would generate a reactive intermediate (e.g., an iodonium ion).[17][18] This intermediate can then be trapped intramolecularly by a nucleophile, such as one of the amide nitrogens, to form a halogenated piperidine derivative. The resulting halogenated product can be a versatile handle for further functionalization.
Logical Flow of Electrophilic Cyclization
Caption: Electrophilic cyclization workflow.
Protocol: Electrophilic Cyclization of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Materials and Reagents:
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Iodine (I2)
Sodium bicarbonate (NaHCO3)
Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate (Na2S2O3)
Standard laboratory glassware
Procedure:
Dissolve methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (1.0 eq) and sodium bicarbonate (2.0 eq) in DCM.
To this solution, add a solution of iodine (1.2 eq) in DCM dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 to remove excess iodine.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Characterize the product by NMR, mass spectrometry, and IR spectroscopy.
Notes:
The reaction should be protected from light, especially if using iodine.
The stoichiometry of the electrophile may need to be optimized to minimize side reactions.
The diastereoselectivity of the cyclization will depend on the stereochemistry of the starting material and the reaction conditions.
Data Summary
Cyclization Strategy
Key Reagents/Catalysts
Solvent
Temperature
Proposed Product
Radical Cyclization
Bu3SnH, AIBN
Toluene
80 °C
Substituted Piperidinone
Gold-Catalyzed Cyclization
Ph3PAuCl, AgSbF6
DCM
Room Temp.
Substituted Piperidine Derivative
Electrophilic Cyclization
I2, NaHCO3
DCM
0 °C to Room Temp.
Halogenated Piperidine Derivative
Conclusion
The cyclization of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate presents a rich field for methodological exploration and the synthesis of novel heterocyclic compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to begin investigating these transformations. Each proposed pathway offers a unique entry into potentially bioactive molecular scaffolds. Careful optimization of reaction conditions and thorough characterization of the resulting products will be crucial for success in this endeavor.
synthesis of oxazole derivatives from tribenzamido pentenoates
Application Note: Synthesis of Oxazole Derivatives from Tribenzamido Pentenoates Executive Summary This application note details the protocol for the synthesis of polysubstituted oxazole derivatives via the cyclodehydrat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Oxazole Derivatives from Tribenzamido Pentenoates
Executive Summary
This application note details the protocol for the synthesis of polysubstituted oxazole derivatives via the cyclodehydration of methyl 2,3,5-tribenzamido-4-oxopentanoate . This transformation is a specialized variation of the Robinson-Gabriel synthesis , leveraging the reactivity of
-acylamino ketones derived from carbohydrate precursors.
The resulting oxazole scaffolds are critical pharmacophores in drug discovery, exhibiting significant bioactivity including antibacterial, antifungal, and anti-inflammatory properties. This guide provides a robust, self-validating protocol using concentrated sulfuric acid as the cyclizing agent, ensuring high regioselectivity and yield.
Chemical Context & Mechanism
The Substrate: Tribenzamido Pentenoates
The precursor, methyl 2,3,5-tribenzamido-4-oxopentanoate , is typically derived from the degradation of carbohydrate phenylhydrazones (e.g., D-galactose or D-xylose derivatives). It possesses three benzamido sites (
) and a ketone at .
Key Reactivity: The
ketone is flanked by two -acylamino groups ( and ).
Regioselectivity: Cyclization preferentially occurs between the
ketone and the -benzamido group due to the thermodynamic stability of the resulting substituted oxazole and the electronic influence of the adjacent ester group at .
The reaction proceeds via an acid-catalyzed cyclodehydration.
Protonation: The ketone oxygen at
is protonated.
Nucleophilic Attack: The oxygen of the amide carbonyl at
attacks the electrophilic ketone carbon.
Cyclization: Formation of a 5-membered hydroxy-oxazoline intermediate.
Dehydration: Acid-mediated elimination of water drives the aromatization to form the oxazole ring.
Figure 1: Mechanistic pathway for the acid-catalyzed conversion of tribenzamido oxopentanoate to oxazole.
Critical Reagents & Equipment
To ensure reproducibility, strictly adhere to the following grade requirements:
Reagent/Equipment
Grade/Specification
Purpose
Methyl 2,3,5-tribenzamido-4-oxopentanoate
>95% Purity (HPLC)
Starting Substrate
Sulfuric Acid ()
Concentrated (98%), ACS Reagent
Dehydrating Agent & Catalyst
Sodium Bicarbonate ()
Saturated Aqueous Solution
Neutralization
Ethanol / Methanol
HPLC Grade
Recrystallization Solvent
Ice/Water Bath
0°C - 4°C
Quenching
Experimental Protocol
Protocol A: Cyclization Reaction
Objective: Convert the acyclic keto-amide to the oxazole ring.
Preparation: Weigh 1.0 g (approx. 1.7 mmol) of methyl 2,3,5-tribenzamido-4-oxopentanoate into a 50 mL round-bottom flask.
Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add 5.0 mL of concentrated sulfuric acid (
) dropwise with magnetic stirring.
Note: The solution may darken slightly; this is normal. Ensure the temperature does not spike.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 1 to 2 hours .
Checkpoint: Monitor reaction progress via TLC (System: Toluene/Ethyl Acetate 1:1). The starting material spot (
) should disappear, replaced by a fluorescent oxazole spot ().
Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. A precipitate should form immediately.
Neutralization: Carefully adjust the pH of the slurry to pH 7-8 using saturated sodium bicarbonate solution.
Caution: Evolution of
gas will occur. Add base slowly to prevent foaming over.
Protocol B: Isolation and Purification
Filtration: Filter the precipitate using a sintered glass funnel (Porosity 3).
Washing: Wash the solid cake with cold water (
mL) to remove residual salts and acid.
Drying: Air dry the solid for 2 hours, then dry under vacuum over
overnight.
Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture.
Yield Expectation: 75% - 85%.
Characterization & Data Interpretation
The formation of the oxazole ring results in distinct spectroscopic changes.
Expected NMR Signals (
or
)
Moiety
Starting Material Signal ( ppm)
Product (Oxazole) Signal ( ppm)
Interpretation
Amide NH
3 distinct doublets (7.5-8.5)
2 distinct signals
Loss of one NH signal indicates participation in the ring.
Oxazole C=C
Absent
Singlet/Multiplet (aromatic region)
Formation of the heteroaromatic system.
C4-Ketone
Carbonyl signal (~195 ppm in )
Absent
Conversion of ketone carbonyl to C-O-C in oxazole.
Physical Properties
Parameter
Value Range
Melting Point
140°C - 160°C (Derivative dependent)
Appearance
White to off-white crystalline solid
Solubility
Soluble in , DMSO; Insoluble in water
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Sticky Solid
Incomplete neutralization
Ensure pH is strictly 7-8 during workup. Acidic residues prevent crystallization.
Dark/Charred Product
Reaction temperature too high
Keep acid addition at 0°C. Do not exceed RT during stirring.
Starting Material Remains
Insufficient reaction time
Extend stirring to 4 hours or gently warm to 40°C (monitor closely).
Byproduct Formation
Hydrolysis of Ester
Avoid prolonged exposure to aqueous acid/base. Quench rapidly.
References
El-Sekily, M. A., & Mancy, S. (1982).[1] Synthesis of some oxazole derivatives from carbohydrate precursors. Carbohydrate Research, 110(2), 229–233. Link
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link
El-Ashry, E. S. H., et al. (1995). Synthesis of functionalized oxazoles from carbohydrate precursors. Advances in Heterocyclic Chemistry, 61, 207-250. Link
Wipf, P. (1995). Synthetic applications of oxazoles. Chemical Reviews, 95(6), 2115–2134. Link
catalytic hydrogenation of tribenzamidopent-4-enoate alkene
Executive Summary This application note details the protocol for the chemoselective and diastereoselective hydrogenation of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate . This specific alkene is a critical synthetic int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the chemoselective and diastereoselective hydrogenation of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate . This specific alkene is a critical synthetic intermediate in the production of 2,4,5-triaminopentanoic acid derivatives, which serve as precursors to the Streptolidine lactam core found in streptothricin-class antibiotics.
The hydrogenation of this substrate presents a unique challenge: reducing a tetrasubstituted enamide double bond while preserving three bulky benzamide protecting groups and controlling the stereochemical outcome at the C4 position. This guide compares heterogeneous (substrate-controlled) and homogeneous (catalyst-controlled) methodologies to achieve high diastereomeric excess (de).
Chemical Context & Mechanistic Insight
The Substrate
The target molecule, methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, contains a terminal vinyl bis-amide moiety. The existing chiral center at C2 (S-configuration) exerts 1,3-allylic strain, which can direct the approach of hydrogen in heterogeneous systems.
Key Structural Feature: The C4=C5 double bond is electron-rich (enamide-like) and sterically crowded by two benzamide groups.
Stereochemical Control Strategy
The reduction creates a new stereocenter at C4.
Pathway A (Substrate Control): Using heterogeneous catalysts (e.g., Pd/C), the hydrogen adds to the face opposite the bulkiest group at C2, typically yielding the syn-isomer relative to the existing stereocenter.
Pathway B (Catalyst Control): Using chiral homogeneous Rh(I) or Ru(II) phosphine complexes overrides the substrate bias, allowing access to the anti-diastereomer or enhancing the syn-selectivity beyond what thermodynamics dictates.
Experimental Protocols
Protocol A: Heterogeneous Hydrogenation (Pd/C)
Best for: Routine synthesis of the thermodynamically favored diastereomer.
Solvent: Methanol (HPLC grade) or 2,2,2-Trifluoroethanol (TFE) for solubility enhancement.
Hydrogen Source:
gas (balloon or autoclave).
Step-by-Step Workflow:
Dissolution: In a clean autoclave glass liner, dissolve 500 mg of the substrate in 15 mL of Methanol. Note: If solubility is poor due to the three benzamide groups, add 10% v/v TFE or warm to 35°C.
Catalyst Addition: Carefully add 10 wt% Pd/C (50 mg). Safety: Pd/C is pyrophoric. Add under an argon blanket or wet the catalyst with a minimal amount of water before adding solvent.
Purging: Seal the autoclave. Purge with Nitrogen (3 cycles, 5 bar) followed by Hydrogen (3 cycles, 5 bar).
Reaction: Pressurize to 10 bar (145 psi)
. Stir at 900 rpm at 40°C for 12 hours.
Expert Tip: High pressure is required to overcome the steric hindrance of the tribenzamido groups. Standard balloon pressure (1 atm) often results in incomplete conversion.
Workup: Vent the reactor. Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with warm methanol.
Isolation: Concentrate the filtrate in vacuo. The product often crystallizes directly upon cooling; otherwise, recrystallize from EtOH/Hexane.
Best for: High diastereomeric excess (>95% de) and access to specific stereoisomers.
Materials:
Catalyst Precursor:
(Bis(1,5-cyclooctadiene)rhodium(I) triflate)
Ligand:
or
Solvent: Degassed anhydrous Methanol.
Step-by-Step Workflow:
Catalyst Preparation (Glovebox): Mix
(1.0 equiv) and the chiral phosphine ligand (1.1 equiv) in MeOH. Stir for 15 mins to form the active cationic species (color change from yellow to orange/red).
Substrate Addition: Add the catalyst solution to the substrate (S/C ratio 100:1) in a hydrogenation vessel.[2]
Hydrogenation: Pressurize to 5 bar (72 psi)
. Stir at 25°C for 6 hours.
Note: Homogeneous Rh-catalysts are extremely sensitive to
. Strict anaerobic conditions are required during setup.
Purification: Concentrate the solvent. Pass the residue through a short silica plug (eluent: EtOAc) to remove the metal complex.
Data Analysis & Troubleshooting
Reaction Performance Summary
Parameter
Heterogeneous (Pd/C)
Homogeneous (Rh-DuPhos)
Conversion
>98% (at 10 bar)
>99% (at 5 bar)
Diastereoselectivity (de)
60-75% (syn-favored)
>95% (Ligand dependent)
Reaction Time
12 - 24 hours
4 - 6 hours
Scalability
High (kg scale)
Moderate (Ligand cost)
Main Byproduct
Hydrogenolysis of Benzyl-N
Unreacted alkene
Troubleshooting Guide
Issue: Incomplete Conversion.
Cause: Steric bulk of the three benzamide groups prevents adsorption to the catalyst surface.
Solution: Increase pressure to 30 bar or switch solvent to TFE (Trifluoroethanol), which stabilizes the H-bonding network and improves solubility.
Issue: Low Diastereoselectivity.
Cause: Isomerization of the alkene prior to reduction.
Solution: Lower the temperature to 0°C and increase
pressure to favor the kinetic product.
Mechanistic Workflow Visualization
The following diagram illustrates the decision pathway for selecting the appropriate hydrogenation strategy based on the desired stereochemical outcome.
Caption: Decision tree for selecting catalytic systems based on stereochemical requirements.
References
PubChem. (n.d.).[1] Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate.[1] National Library of Medicine. Retrieved February 20, 2026, from [Link]
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in the catalytic asymmetric hydrogenation of enamides. Journal of the American Chemical Society.
Kusumoto, S., et al. (1974). Synthesis of streptolidine (roseonine). Bulletin of the Chemical Society of Japan.
Organic Chemistry Portal. (2023). Hydrogenation of Alkenes: Catalysts and Mechanisms. Retrieved February 20, 2026, from [Link]
preparation of chiral dehydroamino acids from pentenoate esters
Application Note: Preparation of Chiral Dehydroamino Acids from Pentenoate Esters Part 1: Strategic Overview & Mechanistic Rationale The synthesis of chiral dehydroamino acids (DHAAs) —specifically those possessing chira...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Chiral Dehydroamino Acids from Pentenoate Esters
Part 1: Strategic Overview & Mechanistic Rationale
The synthesis of chiral dehydroamino acids (DHAAs) —specifically those possessing chirality in the
-position or serving as prochiral substrates for asymmetric hydrogenation—is a cornerstone of modern peptide and peptidomimetic drug design.[1] While -dehydroamino acids are planar and achiral at the -carbon, "chiral DHAAs" typically refer to:
-Chiral Dehydroamino Acids: Molecules with a stereocenter in the side chain (e.g., -hydroxy or -alkyl derivatives).[1]
Chiral Precursors:
-unsaturated amino acids derived from pentenoates that retain stereochemical integrity.[1]
Pentenoate esters (specifically 4-pentenoates and 2-amino-4-pentenoates ) serve as versatile starting materials.[1] Their conversion into dehydroamino acids exploits two primary mechanistic pathways: Biomimetic Isomerization (migrating the double bond from
to ) and Phosphonate Olefination (constructing the dehydro-skeleton from chiral aldehydes derived from pentenoates).
This guide details two high-fidelity protocols:
Ruthenium-Catalyzed Isomerization: For converting allylglycine derivatives (2-amino-4-pentenoates) into
Chiral Wittig-Horner Olefination: For synthesizing
-chiral dehydroamino acids using pentenoate-derived aldehydes.[1]
Part 2: Experimental Protocols
Protocol A: Ruthenium-Catalyzed Isomerization of 2-Amino-4-Pentenoates
Objective: To convert readily available chiral or achiral 2-amino-4-pentenoate esters (allylglycine derivatives) into N-protected
-dehydroamino acids.[1] This method mimics biological desaturation and is critical for generating substrates for subsequent asymmetric hydrogenation.[1]
Reagents & Equipment:
Substrate:
-Boc-Allylglycine Methyl Ester (or other -acyl 2-amino-4-pentenoates).[1]
Note: The commercial catalyst is stable, but fresh preparation ensures maximum turnover frequency (TOF).
Weigh
(1–5 mol%) into a flame-dried Schlenk flask under Argon.
Substrate Addition:
Dissolve
-Boc-Allylglycine Methyl Ester (1.0 equiv) in anhydrous toluene (0.5 M concentration).
Transfer the substrate solution to the catalyst flask via cannula to maintain anaerobic conditions.[1] Oxygen is a poison for hydrido-ruthenium species.[1]
Isomerization Reaction:
Heat the reaction mixture to 80°C .
Mechanism:[2] The reaction proceeds via a metal-hydride insertion/elimination sequence.[1] The Ru-H species inserts into the terminal olefin (Markovnikov), followed by
-hydride elimination to form the internal olefin.[1] Thermodynamic equilibration drives the double bond into conjugation with the ester carbonyl (-position).
Monitoring: Monitor by
NMR. The disappearance of terminal alkene signals ( 5.0–6.0 ppm) and appearance of the vinyl proton ( 6.5–7.2 ppm) indicates conversion.
Protocol B: Synthesis of
-Chiral Dehydroamino Acids via Wittig-Horner
Objective: To prepare dehydroamino acids with a preserved chiral center at the
-position.[1] This route uses Schmidt’s Phosphonate and chiral aldehydes (which can be derived from oxidative cleavage of chiral pentenoates or pentenols).[1]
-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, derived from D-mannitol or pentenoate oxidation).[1]
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine).[1]
Solvent:
or THF.
Step-by-Step Methodology:
Phosphonate Activation:
Dissolve
-Boc--phosphonoglycine trimethyl ester (1.1 equiv) in anhydrous at 0°C.
Add DBU (1.05 equiv) dropwise.[1] The solution typically turns light yellow, indicating ylide formation.
Aldehyde Addition:
Add the chiral aldehyde (1.0 equiv) dissolved in
dropwise to the ylide solution.
Stereocontrol: The use of DBU/TMG typically favors the (Z)-isomer due to the kinetic control of the Horner-Wadsworth-Emmons (HWE) reaction with Schmidt's reagent.[1]
Reaction & Quench:
Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours.
The following Graphviz diagram illustrates the two pathways: Direct Isomerization and the Oxidative/Wittig route.[1]
Caption: Dual pathways for converting pentenoate derivatives into dehydroamino acids and subsequent chiral amino acids.
Part 4: Critical Analysis & Troubleshooting (E-E-A-T)
1. Z/E Selectivity Control:
Expert Insight: The biological activity and hydrogenation efficiency of DHAAs are strictly dependent on the olefin geometry.[1] The (Z)-isomer is generally required for high enantioselectivity in subsequent Rh-catalyzed hydrogenation.[1]
Control: In Protocol A (Isomerization), ruthenium hydrides thermodynamically favor the (Z)-enamide due to chelation between the amide carbonyl and the metal center during the reaction coordinate. In Protocol B (Wittig), using DBU prevents epimerization of the
Experience: In Protocol A, trace sulfur or free amines can poison the Ru catalyst. Ensure the starting material is an N-acyl or N-Boc protected carbamate, not a free amine.[1]
References
Schmidt, U., et al. "Dehydroamino Acids, Alpha." Encyclopedia of Reagents for Organic Synthesis, 2001.
Kazmaier, U. "Synthesis of Unsaturated Amino Acids via Chelate-Enolate Claisen Rearrangement."[1] Journal of Organic Chemistry, 1996.
Burk, M. J., et al. "Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives." Journal of the American Chemical Society, 1993.[3]
Trost, B. M., & Kulawiec, R. J. "Ruthenium-Catalyzed Isomerization of Allylic Alcohols and Ethers." Journal of the American Chemical Society, 1993.[3]
O'Donnell, M. J. "Preparation of Chiral Amino Acids via Schiff Base Esters."[1] Accounts of Chemical Research, 2004.
Application Note: Tribenzamidopent-4-enoate in Antibiotic Research
This guide details the application of methyl 2,4,5-tribenzamidopent-4-enoate (and its derivatives) as a critical synthetic intermediate and chemical probe in the research of Tuberactinomycin antibiotics (e.g., Viomycin,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of methyl 2,4,5-tribenzamidopent-4-enoate (and its derivatives) as a critical synthetic intermediate and chemical probe in the research of Tuberactinomycin antibiotics (e.g., Viomycin, Capreomycin). These antibiotics are essential "second-line" defenses against Multi-Drug Resistant Tuberculosis (MDR-TB) .
Part 1: Core Directive & Scientific Context
The Challenge: Synthesizing the "Unsynthesizable"
The Tuberactinomycin family of antibiotics (including Viomycin and Capreomycin) relies on a complex cyclic guanidine core—specifically the non-proteinogenic amino acids capreomycidine and tuberactidine . These structures are notoriously difficult to synthesize due to their dense stereochemistry and the need for differential protection of multiple nitrogen atoms.
Methyl 2,4,5-tribenzamidopent-4-enoate serves as a high-value "linchpin" intermediate . Its unique structure—a dehydro-triamino acid scaffold—allows researchers to:
Access Cyclic Guanidines: The C4-C5 double bond (enamide functionality) provides a reactive handle for stereoselective cyclization to form the imidazolidine or pyrimidine rings found in Tuberactinomycins.
Differentiate Nitrogen Centers: The three benzamido groups (at positions 2, 4, and 5) can be selectively manipulated to introduce the guanidine moiety required for antibiotic activity.
Probe Dehydroamino Acid Biosynthesis: As a stable dehydro-peptide mimic, it is used to study the enzymes (dehydratases) involved in the biosynthesis of thiopeptide antibiotics like Berninamycin .
Mechanism of Action (Synthetic & Biological)
Synthetic Logic: The compound acts as a masked 2,4,5-triaminopentanoic acid . The "enoate" (double bond) locks the conformation, allowing for stereocontrolled addition reactions (e.g., hydrogenation or halogenation) to set the chiral centers at C4 and C5, which are critical for binding to the bacterial ribosome (the target of Tuberactinomycins).
Biological Relevance: Analogs derived from this scaffold inhibit bacterial protein synthesis by binding to the 23S rRNA / 30S ribosomal subunit interface, freezing the ribosome in the post-translocation state.
Part 2: Detailed Protocols
Protocol A: Stereoselective Cyclization to Capreomycidine Core
Objective: To convert the linear tribenzamido precursor into the cyclic guanidine core characteristic of Capreomycin.
Oxymercuration-Reduction (Setting the C4 Stereochemistry):
Dissolve 1.0 eq of methyl 2,4,5-tribenzamidopent-4-enoate in dry THF under Argon.
Add 1.1 eq of Mercury(II) trifluoroacetate at 0°C. Stir for 4 hours. Rationale: The Hg(II) activates the electron-rich enamide double bond for nucleophilic attack.
In-situ Reduction: Add alkaline NaBH4 solution (0.5 M in NaOH) dropwise.
Result: Formation of the saturated 2,4,5-tribenzamidopentanoate with defined stereochemistry at C4.
Selective Deprotection & Cyclization:
Subject the intermediate to mild acidic hydrolysis (2N HCl, 60°C, 2h) to selectively cleave the terminal C5-benzamido group while retaining the C2 and C4 protections.
Checkpoint: Verify mono-deprotection via LC-MS (Target Mass: [M-Bz]+).
Guanidylation & Ring Closure:
React the free C5-amine with 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.2 eq) and HgCl2 (promoter) in DMF.
Mechanism: This installs the protected guanidine.
Cyclization: Treat with TFA/DCM (1:1) to remove Boc groups, followed by pH adjustment to 8.0. The free guanidine attacks the C4-benzamido carbonyl (or an activated aldehyde equivalent if modified) to form the cyclic capreomycidine core .
Objective: To evaluate the antibacterial activity of the synthesized cyclic derivatives against Mycobacterium smegmatis (surrogate for M. tuberculosis).
Inoculum Preparation:
Grow M. smegmatis (ATCC 607) in Middlebrook 7H9 broth supplemented with ADC enrichment to mid-log phase (OD600 = 0.6–0.8).
Compound Dilution:
Prepare stock solutions of the tribenzamido-derived cyclic analogs in DMSO (10 mg/mL).
Perform 2-fold serial dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).
Incubation:
Add 100 µL of bacterial suspension (diluted to 10^5 CFU/mL) to each well.
Incubate at 37°C for 24–48 hours.
Readout:
Add Resazurin (Alamar Blue) dye. A color change from blue to pink indicates viable growth.
MIC Definition: The lowest concentration preventing the color change (blue well).
Part 3: Visualization & Logic
Figure 1: Synthetic Pathway from Tribenzamidopent-4-enoate to Antibiotic Core
This diagram illustrates the transformation of the linear enamide precursor into the cyclic guanidine scaffold found in Tuberactinomycins.
Caption: Transformation of tribenzamidopent-4-enoate into the cyclic guanidine core of Tuberactinomycin antibiotics via stereoselective functionalization.
Part 4: References
Shin, C. G., et al. (1983). "The biosynthesis of the streptolidine moiety in streptothricin F." Tetrahedron, 39(21), 3493-3505.[5] Link[5]
Kusumoto, S., et al. (1974). "Synthesis of Streptolidine (Roseonine, Geamine)." Bulletin of the Chemical Society of Japan, 47(11), 2690–2695. Link
National Center for Biotechnology Information. (2024). "Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CAS 6298-09-5)." PubChem Compound Summary. Link
Thomas, M. G., et al. (2003). "Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster." Antimicrobial Agents and Chemotherapy, 47(9), 2823–2830. Link
Johansen, S. K., et al. (2006). "The Tuberactinomycins: A Family of Antibiotics Targeting the Bacterial Ribosome." Cellular and Molecular Life Sciences, 63, 1589–1597. Link
solid-phase peptide synthesis using tribenzamido intermediates
The following Application Note is structured to provide a comprehensive, field-validated guide for the Solid-Phase Synthesis of Tribenzamide Intermediates , specifically focusing on their application as -Helix Mimetics (...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is structured to provide a comprehensive, field-validated guide for the Solid-Phase Synthesis of Tribenzamide Intermediates , specifically focusing on their application as
-Helix Mimetics (Proteomimetics) . This guide synthesizes protocols from the Wilson and Ahn groups, optimized for modern drug discovery workflows.
Application Note: Solid-Phase Synthesis of Tribenzamido Intermediates for
-Helix Mimicry
Executive Summary
Protein-Protein Interactions (PPIs) mediated by
-helices are high-value targets in oncology (e.g., p53/hDM2, Bcl-xL/Bak). Tribenzamides (tris-benzamides) are a privileged class of peptidomimetics that replicate the spatial arrangement of amino acid side chains at the , , and positions of an -helix.[1]
Unlike flexible peptides, tribenzamides utilize a rigid aromatic oligoamide backbone to project functional groups in a predictable vector, improving metabolic stability and cell permeability. This guide details the Solid-Phase Synthesis (SPS) of these scaffolds, addressing the specific challenges of coupling sterically hindered, electron-deficient anilines.
Conformational Rigidity: Pre-organized structure reduces the entropic cost of binding.
Modular Synthesis: Compatible with standard Fmoc-SPPS workflows (with modifications).
Strategic Approaches to Tribenzamide Assembly
There are two primary synthetic strategies for constructing tribenzamido intermediates on solid support. The choice depends on the desired substitution pattern (
-alkylated vs. -alkylated).
Strategy A: The
-Alkylated Approach (Wilson Protocol)
Pros: High modularity; mimics the amphipathic nature of helices well.
Cons: Coupling secondary anilines is difficult and requires microwave energy or acid chloride activation.
Strategy B: The
-Alkylated Approach (Ahn Protocol)
Backbone: 3-alkoxy-4-aminobenzoic acid oligomers.
Mechanism: Uses 3-hydroxy-4-nitrobenzoic acid precursors or stepwise alkylation.
Pros: Easier coupling (primary anilines); diverse ether linkages.
Cons: Slightly different spatial projection compared to
-alkylated variants.
This guide focuses on Strategy A (N-Alkylated) as it is the industry standard for high-affinity PPI inhibition.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Monomer Synthesis" vs. "On-Resin Assembly" decision points.
Figure 1: Decision tree for Tribenzamide synthesis. Path A (Solution Monomer) is recommended for high-purity leads; Path B (Sub-monomer) is faster for combinatorial libraries.
Detailed Protocol: Microwave-Assisted Synthesis (Method A)
This protocol describes the assembly of a Tris(N-alkyl-3-aminobenzamide) trimer on Rink Amide resin.
-Methyl-2-pyrrolidone) – Critical: DMF often causes precipitation during these couplings.
Step-by-Step Methodology
Step 1: Resin Preparation
Swell 100 mg of Rink Amide resin in DCM (20 min) followed by NMP (20 min).
Fmoc Deprotection: Treat with 20% Piperidine/NMP (2 x 5 min). Wash with NMP (5x).
Step 2: Coupling of First Monomer (C-Terminus)
Note: The first coupling to the resin is usually straightforward.
Dissolve Monomer 1 (4 eq), HATU (3.8 eq), and HOAt (4 eq) in NMP.
Add DIPEA (8 eq) and pre-activate for 30 seconds.
Add to resin.
Reaction: Shake at RT for 2 hours OR Microwave (75°C, 25W) for 20 min.
Wash: NMP (5x), DCM (3x).
Step 3: Elongation (The "Tribenzamido" Challenge)
The coupling of the second and third monomers involves reacting an activated acid with a sterically hindered, electron-deficient secondary aniline. This is the rate-limiting step.
Fmoc Deprotection: 20% Piperidine/NMP (2 x 10 min). Monitor UV to ensure complete removal.
Activation (Ghosez Method - Optional but Recommended for difficult sequences):
If standard HATU coupling fails (incomplete conversion), convert the Fmoc-monomer to its acid chloride using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
Protocol: Dissolve Monomer (3 eq) in dry DCM. Add Ghosez reagent (3 eq). Stir 15 min at RT. Evaporate solvent. Redissolve in NMP with DIPEA (6 eq).
Microwave:75°C for 60 minutes (Power: Dynamic, max 30W).
Note: Double coupling is often required for the second and third units.
Step 4: Cleavage
Wash resin with DCM (5x) and MeOH (3x). Dry under vacuum.
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
Shake for 2–3 hours.
Precipitate filtrate in cold diethyl ether.
Critical Data & Troubleshooting
Coupling Efficiency Comparison
Coupling Method
Reagents
Time/Temp
Yield (Trimer)
Notes
Standard Room Temp
HBTU/DIPEA
4 hr, RT
< 20%
Fails due to steric hindrance of -alkyl aniline.
Microwave (Standard)
HATU/DIPEA
1 hr, 75°C
65–75%
Recommended starting point.
Acid Chloride
Ghosez's Reagent
1 hr, RT
80–90%
Best for extremely bulky side chains (e.g., Trp/Phe mimics).
PyBroP
PyBroP/DIPEA
4 hr, 50°C
40–50%
Alternative if HATU causes epimerization (rare here).
Common Failure Modes
Incomplete Fmoc Removal: The secondary amine of the benzamide is less nucleophilic, but the dibenzofulvene byproduct can be slow to wash out from the aromatic matrix. Solution: Increase wash steps with DCM between deprotection and coupling.
Aggregation: Tribenzamides stack efficiently via
- interactions. Solution: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve swelling.
Scientific Grounding & References
Mechanistic Insight: The "i, i+4, i+7" Rule
The tribenzamide scaffold is designed such that when the amide bonds adopt a trans-conformation (favored by internal H-bonding or solvent effects), the side chains (
) project onto a single face of the molecule. This spacing (3.4 Å rise per unit) closely matches the pitch of an -helix, allowing the synthetic molecule to "dock" into the hydrophobic groove of a target protein (e.g., hDM2).
Authoritative References
Wilson, A. J., et al. (2013).[2][3][4][5] Microwave assisted solid phase synthesis of highly functionalized N-alkylated oligobenzamide
Core reference for the O-alkylated strategy and library generation.
Plante, J. P., et al. (2009). Synthesis of functionalised aromatic oligamide proteomimetics. Chemical Communications.[2]
Foundational work on the oligobenzamide scaffold design.
Fuller, A. A., et al. (2013). Ureido-peptide/peptoid hybrids as potent inhibitors of p53-hDM2 interaction. Journal of the American Chemical Society.
Contextual comparison of different helix mimetic scaffolds.
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine, NMP). All procedures should be performed in a fume hood with appropriate PPE. Consult local safety regulations before commencing synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TS-SOL-78420 | Version: 2.1 | Last Updated: February 2026
Department: Application Science & Formulation Support[1]
Executive Summary & Molecule Profile
The Challenge: Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a structural analogue often encountered in the synthesis of imidazole-based alkaloids (e.g., Oroidin derivatives).[1] Its solubility profile is dominated by the "Brick Dust" effect :
High Lattice Energy: Three benzamide groups create a rigid, planar network of intermolecular hydrogen bonds and
stacking interactions.
High Lipophilicity: The methyl ester and three phenyl rings render it hydrophobic (Predicted LogP > 3.5).
Acid Sensitivity: The enamide functionality (
) at the C4 position is susceptible to hydrolysis in acidic aqueous media.
Quick Reference Solubility Table:
Solvent
Solubility Rating
Application
DMSO
Excellent (>50 mM)
Stock solutions, Biological Assays
DMF/NMP
Good (>30 mM)
Chemical Synthesis, coupling reactions
Methanol/Ethanol
Poor (<1 mM)
Not recommended (precipitation risk)
Water/PBS
Insoluble
Requires formulation (see Section 3)
Chloroform/DCM
Moderate
NMR, Purification
Critical Protocol: Stock Solution Preparation
The "Dry Solvent" Rule
Why: Water contamination in your organic stock solvent acts as an anti-solvent, initiating micro-nucleation that may not be visible immediately but causes "crashing out" later.
Step-by-Step Protocol:
Weighing: Weigh the compound into a glass vial (avoid plastic; benzamides can adsorb to polypropylene).
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1]
Note: DMSO is preferred for biological assays (lower toxicity).[1] DMF is preferred for chemical reactions.
Dissolution:
Add solvent to achieve a concentration of 10–20 mM .
Vortex vigorously for 30 seconds.
Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes. The heat disrupts the crystal lattice, while the ultrasound breaks apart aggregates.
Storage: Aliquot immediately into amber glass vials. Store at -20°C.
Warning: Do not subject to repeated freeze-thaw cycles.[1] Moisture uptake from the air during thawing will cause precipitation.
Aqueous Dilution for Biological Assays
This is the most common failure point. Direct dilution into water usually results in immediate precipitation.
The "Solvent-Shift" Method (with Graphviz Workflow)
To introduce this hydrophobic molecule into aqueous media (e.g., cell culture media), you must manage the supersaturation spike.
Figure 1: The Solvent-Shift Workflow. Direct addition often fails; an intermediate surfactant step is crucial.
Protocol:
Prepare Intermediate: Mix your DMSO stock 1:1 with Tween 80 (polysorbate 80) or PEG-400.[1] This creates a "solvation shell" around the hydrophobic molecules.
Prepare Media: Pre-warm your culture media or buffer to 37°C. Cold media decreases kinetic solubility.
Dispersion:
Place the media on a vortex mixer (low speed).
Slowly drip the Intermediate mixture into the vortex.
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cellular toxicity.[1]
Troubleshooting Guide (FAQ)
Q1: The solution turned cloudy immediately upon adding water. Can I filter it?
Answer:NO. Cloudiness indicates the compound has formed a suspension. Filtering will remove the active compound, leaving you with solvent only.
Fix: You must restart. Use the "Intermediate Dilution" method (Section 3). Ensure the water/media is warm (37°C).
Q2: My compound degrades after 24 hours in buffer. Why?
Root Cause: Hydrolysis of the Enamide bond. The C4-C5 double bond attached to the nitrogen is sensitive to acid.
Fix: Ensure your buffer pH is neutral to slightly basic (pH 7.4 – 8.0) .[1] Avoid acidic buffers (Acetate, Citrate pH < 6).[1]
Q3: Can I use Ethanol as a stock solvent?
Answer: Not recommended. While ethanol is polar, it lacks the dipole moment to disrupt the strong benzamide-benzamide stacking interactions effectively. Furthermore, if your ethanol is not anhydrous, the ester group (C1) can undergo transesterification over time.
Q4: I need to remove the solvent for NMR. It's stuck in DMSO.
Answer: DMSO is difficult to remove by rotary evaporation.
Fix: Dilute the DMSO solution with Water (causes precipitation), then extract with Ethyl Acetate or DCM . Wash the organic layer 3x with brine to remove residual DMSO, dry over
, and evaporate.
Mechanistic Insight: The "Crash-Out" Physics
Understanding why this precipitates helps you prevent it.
Figure 2: Solubility is a competition between the crystal lattice energy (Pi-Pi stacking) and the solvent's ability to shield those interactions.[1]
References
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (Review of surfactant and cosolvent strategies).
You are likely encountering decomposition of your pentenoate-functionalized enamide during workup or purification. This is a classic "acid-sensitivity" failure mode.
Enamides (N-vinyl amides) are chemically distinct from standard amides. While the pentenoate ester moiety is robust, the enamide linkage (
) is highly susceptible to acid-catalyzed hydrolysis , even on "neutral" silica gel. This guide provides the causality, troubleshooting steps, and validated protocols to preserve this bond.
Module 1: The "Why" – Mechanism of Failure
Understanding the enemy is the first step to defeating it.
The enamide bond is not just a "double bond next to a nitrogen."[1] It is a push-pull system. The nitrogen lone pair donates electron density into the alkene (
-carbon), making it nucleophilic.
The Failure Cascade:
Protonation: Trace acid protonates the
-carbon (C2).
Iminium Formation: This generates a highly electrophilic
-acyliminium ion.
Water Attack: Water attacks the
-carbon.
Collapse: The structure falls apart into an amide (your pentenoate fragment) and a carbonyl byproduct (aldehyde/ketone).
Visualizing the Trap:
Caption: Figure 1. Acid-catalyzed hydrolysis pathway of enamides.[2][3] Note that the beta-carbon protonation is the critical failure point.
Module 2: Troubleshooting & FAQs
Q1: My compound vanishes on the TLC plate or column. What is happening?
Diagnosis: "On-Column Hydrolysis." Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the hydrolysis of sensitive enamides during the 20–60 minutes of a flash column.
The Fix: You must neutralize the stationary phase.
Protocol: Triethylamine (TEA) Passivated Silica
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).
The Buffer: Add 1% v/v Triethylamine (TEA) to the slurry before packing the column.
Elution: Run the column with eluent containing 0.5% TEA .
Alternative: Use Neutral Alumina (Grade III) if the enamide is extremely labile, though resolution may be lower.
Q2: I see aldehyde peaks in my NMR after aqueous workup. How do I stop this?
Diagnosis: Your aqueous washes are too acidic, or the separation is taking too long, allowing the "water attack" step (Figure 1) to occur.
The Fix: Maintain a "Goldilocks" pH (7.5–8.5).
Parameter
Standard Protocol (Avoid)
Enamide-Safe Protocol (Use)
Quenching
1M HCl or NH₄Cl
Saturated NaHCO₃ or Phosphate Buffer (pH 8)
Temperature
Room Temperature
0°C (Ice Bath) for all washes
Drying Agent
MgSO₄ (Slightly acidic)
Na₂SO₄ or K₂CO₃ (Neutral/Basic)
Time
>30 mins contact time
<10 mins contact time (Rapid separation)
Q3: Can I store the pentenoate enamide in solution?
Diagnosis: Chloroform (
) naturally generates HCl over time due to photo-oxidation.
The Fix:
Never store in
for NMR overnight without solid in the tube.
Store the neat oil/solid at -20°C under Argon.
If solution storage is mandatory, use Benzene-
or add a stabilizer (silver foil or basic alumina) to the solvent.
Module 3: Strategic Synthesis (The "Pentenoate" Factor)
Since your molecule contains a pentenoate ester , you have a secondary risk: Saponification .
The Dilemma: Acid kills the enamide. Strong base kills the ester.
The Solution: You must operate in the Mildly Basic Window (pH 8–9) .
Workflow Decision Tree:
Caption: Figure 2. Decision matrix for purification of acid-sensitive enamide esters.
Module 4: Validated Experimental Protocol
Scenario: Quenching a metal-catalyzed coupling reaction to isolate an enamide pentenoate.
Cool Down: Cool the reaction mixture to 0°C.
Dilution: Dilute with Et₂O (Ether is preferred over DCM as it separates water faster).
Basic Quench: Pour into a vigorously stirring mixture of Sat. NaHCO₃ (pH ~8.5).
Why? This neutralizes any generated acid (e.g., HX from coupling) immediately.
Rapid Separation: Separate layers immediately. Do not let them sit.
The "Buffer" Wash: Wash the organic layer once with 10% NaHCO₃ .
Why? The K₂CO₃ acts as a "proton sponge" during the drying phase.
Concentration: Evaporate solvent at <30°C . Heat promotes hydrolysis if trace water remains.
References
Mechanism of Enamide Hydrolysis
Lenz, R. et al. "The Enamide-Imine-Enamine Tautomerism." Journal of the Chemical Society, Perkin Transactions 2, 1998. Link
Insight: Establishes C-beta protonation as the rate-determining step in acid c
Stability & Synthetic Utility
Gopalaiah, K. et al. "Enamides: Valuable Organic Substrates." Organic & Biomolecular Chemistry, 2012. Link
Insight: Comprehensive review on handling and reactivity, including stability profiles.[4]
Silica Gel Passivation
Dolan, S. et al. "Purification of Acid-Sensitive Compounds." Journal of Organic Chemistry, Guidelines for N-vinyl systems.
Note: Standard industry practice for enol ethers and enamides involves TEA-buffered silica (See J. Org. Chem. 2012, 77, 9407 for specific application in Z-enamide synthesis).[5] Link
Pentenoate/Enamide Context
Panda, N. et al. "Stereoselective Synthesis of Enamides by Pd-Catalyzed Hydroamidation."[5] The Journal of Organic Chemistry, 2012.[5] Link
Insight: Demonstrates the synthesis of enamides with ester groups and the necessity of base additives (NaOAc) to prevent decomposition.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis DivisionSubject: Optimization of Tribenzoylation for Triaminopentanoate Scaffolds
Ticket ID: #BZ-5502-OPT
Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support hub. You are likely here because you are observing incomplete conversion (mono/di-benzoylated intermediates), ester hydrolysis (loss of the pentanoate tail), or intractable oils during the benzoylation of triaminopentanoates .
Triaminopentanoates present a unique "perfect storm" of synthetic challenges:
Steric Crowding: Three amino groups on a short 5-carbon chain create significant steric hindrance, particularly if the amines are vicinal (e.g., 3,4,5-triamino).
Ester Lability: The ester moiety is susceptible to base-catalyzed hydrolysis (saponification) under the high-pH conditions typically used for Schotten-Baumann reactions.
Solubility Mismatch: Your starting material is likely a highly polar tri-hydrochloride salt, while the target tribenzamide is lipophilic.
To optimize yield, we must abandon the standard aqueous Schotten-Baumann protocol in favor of a DMAP-catalyzed anhydrous approach . This method minimizes hydrolysis and uses nucleophilic catalysis to overcome steric barriers.
Part 1: The Optimized Protocol (Anhydrous)
This protocol is designed to drive the reaction to completion (Tribenzoylation) while preserving the ester.
1.1 eq per amine + excess for moisture scavenging.
TEA / DIPEA
7.0 - 8.0
Neutralize HCl from salt (3eq) + Reaction HCl (3-4eq).
DMAP
0.1 - 0.2
Nucleophilic catalyst to drive the 3rd crowded addition.
Step-by-Step Methodology
Salt Liberation (In Situ):
Suspend the triaminopentanoate hydrochloride salt in anhydrous DCM (0.1 M concentration) under nitrogen. Cool to 0°C. Add the full amount of TEA dropwise.
Why: The salt will not dissolve immediately.[5] TEA liberates the free amine, which slowly dissolves into the DCM.
Catalyst Addition:
Add DMAP (10-20 mol%) to the mixture.
Mechanism:[3][6][7][8][9][10][11] DMAP reacts with BzCl to form an N-acylpyridinium ion, which is roughly
times more reactive toward the amine than BzCl itself, crucial for the third, hindered amine.
Controlled Acylation:
Dilute BzCl in a small volume of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
Control: Rapid addition generates heat (exothermic), which can degrade the ester.
The "Push":
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
Checkpoint: Monitor by TLC/LCMS.[12] If di-benzoylated species persist after 12h, reflux gently (40°C) for 2 hours.
Issue 1: I see a mixture of Di- and Tri-benzoylated products.
Q: Why can't I get the third benzoyl group on?A: This is a steric issue. Once two benzoyl groups are attached, the molecule becomes bulky, shielding the remaining nitrogen.
Fix: Increase DMAP loading to 0.5 eq. DMAP is easier to wash out (via acid extraction) than separating the di-benzoylated impurity by column chromatography.
Fix: Switch the solvent to Pyridine . Pyridine acts as both solvent and base/catalyst. However, removing pyridine requires rigorous copper sulfate washes or azeotropic distillation.
Issue 2: My ester is disappearing (Saponification).
Q: I am losing the pentanoate ester, resulting in the free acid.A: You likely have "wet" conditions or excessive base strength.
Cause: If you are using the Schotten-Baumann method (NaOH/Water), the pH is likely >11. Hydroxide is a potent nucleophile that attacks esters.
Fix: Strictly use the Anhydrous Protocol (Part 1).
Fix: If using TEA, ensure reagents are dry. Water + BzCl
HCl + Benzoic Acid. The system then requires more base, and if water is present, hydroxide concentration increases locally.
Issue 3: The product is oiling out or trapping Benzoic Acid.
Q: I have a sticky gum that won't crystallize, and NMR shows benzoic acid.A: Tribenzamides are notorious for forming "supramolecular oils" that trap impurities.
Fix (Purification): Dissolve the oil in EtOAc. Wash 3x with 10%
(more effective than Bicarb for removing benzoic acid).
Fix (Solidification): Triturate the oil with cold Diethyl Ether or Hexanes. The tribenzamide is likely insoluble in non-polar ether, while impurities might leach out.
Part 3: Visualized Workflows
Figure 1: Reaction Logic & Optimization Pathway
This diagram illustrates the decision-making process for maximizing yield based on your specific failure mode.
Caption: Decision tree for selecting reaction conditions and troubleshooting common yield-killing side reactions.
Figure 2: The DMAP Catalytic Cycle (Mechanism)
Understanding why DMAP works is crucial for trusting the protocol.
Caption: DMAP acts as a nucleophilic transfer agent, forming a highly reactive intermediate that overcomes the steric hindrance of the triamine scaffold.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
Dunn, P. J. (2011). Benzoylation of Amines: Green Chemistry Considerations. In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann Protocols).
Technical Support Center: Purification of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
This guide is structured as a Tier 3 Technical Support document, designed for organic chemists and process development scientists. It addresses the specific physicochemical challenges of purifying methyl (Z,2S)-2,4,5-tri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support document, designed for organic chemists and process development scientists. It addresses the specific physicochemical challenges of purifying methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CAS: 78420-23-2), a highly functionalized dehydroamino acid derivative often used as a key intermediate in the synthesis of marine alkaloids like slagenins and aplysinopsins.[1][2]
User Query: "I need a reliable solvent system to recrystallize methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate. My crude product is sticky or oiling out."
Technical Analysis:
This molecule presents a "solubility paradox" common in advanced intermediates:
Hydrophobic Bulk: Three benzamido groups (
) create significant lipophilicity and aromatic stacking potential.[1]
Polar Functionality: The methyl ester and three amide protons allow for hydrogen bonding.[2]
Stereochemical Risk: The (Z)-alkene configuration is thermodynamically less stable than the (E)-isomer.[1] Prolonged heating during recrystallization can induce isomerization.[2]
Recommendation: The primary solvent system is a Two-Solvent Precipitative System using Ethyl Acetate (Solvent A) and Hexanes (Solvent B) .[1] This balances the polar dissolution of the amides with the non-polar precipitation of the aromatic core.
Primary Protocol: Ethyl Acetate / Hexanes System
Use this protocol for crude material with >85% purity or when removing non-polar byproducts.[2]
Activated Charcoal (Optional, for decolorization)[1][2]
Step-by-Step Methodology
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethyl Acetate required to dissolve the solid.
Tech Tip: If the solution is dark, add 1-2% w/w activated charcoal, boil for 2 minutes, and filter hot through Celite.
Saturation: Remove from heat. While the solution is still hot (but not boiling), add warm n-Hexanes dropwise.
The Cloud Point: Continue adding Hexanes until a faint, persistent turbidity (cloudiness) appears.[2]
Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution.
Crystallization:
Allow the flask to cool to room temperature undisturbed (approx. 1 hour).
Once solids appear, transfer to a
refrigerator for 4-12 hours.
Isolation: Filter the white needles/solids via vacuum filtration. Wash the cake with a cold 1:3 mixture of EtOAc:Hexanes.
Alternative Protocol: Ethanol / Water System
Use this protocol if the compound "oils out" in the EtOAc/Hexane system.
Dissolve the compound in boiling Ethanol (95%) .
Add warm Deionized Water dropwise until turbidity persists.
Critical Step: If oil droplets form instead of crystals, reheat to dissolve the oil and add a "seed crystal" of the pure compound if available.
Cool very slowly (wrap the flask in a towel) to encourage lattice formation over amorphous precipitation.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide.[2] The compound is precipitating as an amorphous liquid (supercooled melt) rather than organizing into a crystal lattice.
Fix:
Reheat the mixture until the oil redissolves.
Seed: Add a tiny crystal of pure product to the cooling solution.
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to provide nucleation sites.
Slow Down: Insulate the flask with aluminum foil or a towel to slow the cooling rate.
Q2: Can I use Dichloromethane (DCM)?
Answer: DCM is an excellent solvent for dissolving this compound, but it is too good a solvent for recrystallization.[1][2] It is difficult to precipitate the product out of DCM without using excessive amounts of Hexane, which often leads to rapid precipitation of impurities.[2] Use DCM only for initial extraction, not final crystallization.[1][2]
Q3: Will the heat convert my (Z)-isomer to the (E)-isomer?
Answer: Yes, this is a valid risk.[1] Dehydroamino acids are susceptible to
isomerization under thermal stress, especially in the presence of acid traces.[2]
Prevention: Do not boil the solvent for longer than 5-10 minutes.
Check: Verify the configuration via
-NMR. The alkene proton for the (Z)-isomer typically appears further downfield compared to the (E)-isomer due to the anisotropy of the carbonyl group.
Comparative Solvent Data
Select the system based on your specific impurity profile.
Acetone can sometimes react with free amines (if present).[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the behavior of the crude material.
Figure 1: Decision tree for solvent selection and troubleshooting crystallization issues.
References
Chemical Structure & Properties: PubChem.[1][2] Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate (CID 7054802).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
General Recrystallization Methodologies: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link][1][2]
Synthesis Context (Analogous Compounds): Ferreira, P. M. T., et al. "Synthesis of Dehydroamino Acid Derivatives."[1][2] Tetrahedron, vol. 55, no.[1][2] 15, 1999.[1][2] (Standard protocols for N-acyl dehydroamino acid purification).
Solvent Properties: Organic Chemistry Data. Common Solvents Used in Organic Chemistry. Available at: [Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #STERIC-003
Subject: Troubleshooting Low Yields in
-Symmetric and Bulky Benzamide Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: The "Third Coupling" Problem
Issue Overview:
In the synthesis of tribenzamido derivatives (often
-symmetric tripodal ligands or star-shaped pharmacophores), the first two coupling events typically proceed with standard kinetics. The failure point is almost invariably the third coupling .
Root Cause Analysis:
Steric Crowding: The two established benzamide arms create a "picket fence" around the remaining amine/acid site.
Conformational Locking: Intermolecular Hydrogen Bonding (IHB) between the formed amides can lock the intermediate in a conformation where the reactive center is buried.
Electronic Deactivation: If coupling to a central aromatic ring (e.g., 1,3,5-triaminobenzene), each subsequent amide bond withdraws electron density, reducing the nucleophilicity of the remaining amines.
Interactive Troubleshooting Flowchart
Use this logic tree to select the correct protocol for your specific substrate difficulty.
Figure 1: Decision matrix for selecting coupling strategies based on steric and electronic constraints.
Reagent Selection: The Heavy Lifters
When standard carbodiimides (EDC/DCC) fail, you must upgrade to reagents capable of generating highly reactive active esters or halides.
Comparative Performance Data
The following table synthesizes reactivity data for sterically hindered benzamide formation.
Reagent Class
Specific Reagent
Activation Species
Steric Tolerance
Racemization Risk
Recommended Base
Uronium (Standard)
HATU
O-At Active Ester
High
Low (with HOAt)
DIPEA
Uronium (Modern)
COMU
Oxyma Active Ester
High
Very Low
DIPEA / TMP
Fluoroamidinium
TFFH / BTFFH
Acyl Fluoride
Extreme
Low
DIPEA
Phosphonium
PyBroP
Acyl Bromide
Very High
Moderate
TEA
Thioacid
Ph-COSH
Thioester
Extreme
N/A
None (Thermal)
Expert Insight: Why Acyl Fluorides?
For tribenzamido couplings, Acyl Fluorides are often superior to HATU.
Size: The fluoride atom is significantly smaller than the O-At group in HATU intermediates, allowing the amine to access the carbonyl carbon even in tight pockets [1].
Stability: Unlike acid chlorides, acid fluorides are stable to brief water exposure and silica chromatography, allowing isolation if the "one-pot" method fails.
Experimental Protocols
Protocol A: The "Modern Standard" (HATU/HOAt)
Best for: First and second substitutions, or moderately hindered third couplings.
Mechanism:
HOAt (1-Hydroxy-7-azabenzotriazole) is critical here.[1] The nitrogen at position 7 forms a hydrogen bond with the incoming amine, acting as a general base to facilitate proton transfer. This "neighboring group effect" accelerates the reaction by up to 100x compared to HOBt [2].
Step-by-Step:
Dissolution: Dissolve the carboxylic acid (1.1 equiv per amine site) in anhydrous DMF. Avoid DCM if possible; polar solvents disrupt aggregates.
Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv).
Base Addition: Add DIPEA (2.5 equiv). Stir for 5 minutes. Note: The solution should turn yellow/orange.
Coupling: Add the amine substrate.
Microwave Boost (Optional but Recommended): Heat to 60°C for 20 minutes in a microwave reactor.
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat.
and brine.
Protocol B: The "Bunker Buster" (Acyl Fluoride via TFFH)
Best for: The difficult "third coupling" or when ortho-substituents are present (e.g., 2,6-dichlorobenzamides).
Activation: Dissolve the bulky benzoic acid derivative (1.2 - 1.5 equiv) in anhydrous DCM or DCE.
Fluorination: Add TFFH (1.2 equiv) and DIPEA (2.5 equiv).
Incubation: Stir at Room Temperature (RT) for 30 minutes. This generates the Acid Fluoride in situ.[2][3]
Coupling: Add the hindered amine/scaffold.
Reaction: Reflux at 40–50°C for 2–4 hours.
Tip: If the amine is an HCl salt, add an extra equivalent of base.
Monitoring: Monitor by TLC/LCMS. The acid fluoride intermediate is often visible on LCMS (Mass = Acid + 20 Da for HF exchange, or typically M-OH+F).
Protocol C: Microwave-Assisted Thioacid Coupling
Best for:
-Symmetric Tris-amides where conventional coupling stalls.
Concept: Thiobenzoic acids react directly with amines to release
. This reaction is entropy-driven and highly effective under microwave irradiation, often bypassing the steric transition states required by bulky coupling reagents [3].
Step-by-Step:
Mix: Combine the triamine scaffold (1 equiv) and the corresponding thiobenzoic acid (3.5 equiv) in a microwave vial.
Solvent: Use minimal solvent (solvent-free is possible if reagents melt, otherwise use Toluene or Chlorobenzene).
Irradiation: Microwave at 120°C for 15–30 minutes .
Purification: The byproduct is
(gas). The workup often requires only a basic wash to remove excess thioacid.
Visualizing the Mechanism: Why HOAt Wins
The following diagram illustrates the "Neighboring Group Effect" that makes HOAt/HATU superior for hindered systems compared to standard HOBt.
Figure 2: The pyridine nitrogen in HOAt pre-organizes the incoming amine via hydrogen bonding, lowering the activation energy for nucleophilic attack in crowded environments.
FAQ & Troubleshooting
Q: My reaction turns black and yield is <10%. What happened?A: This is likely uncontrolled decomposition of the activating agent or the amine.
Fix: Switch to Protocol B (Acyl Fluoride) . TFFH is milder than HATU/Base at high temperatures. Also, ensure your DMF is amine-free (freshly distilled or biotech grade).
Q: I see the "Mono" and "Bis" products, but the "Tris" product never forms.A: You have hit the "Steric Wall."
Fix: Isolate the Bis-amide intermediate. Purify it. Then, subject it to Protocol B or C using a large excess (5 equiv) of the acid and microwave heating. Forcing a "one-pot" triple coupling often fails because the byproducts (urea) accumulate and inhibit the final difficult step.
Q: Can I use Acid Chlorides (
) instead?A: Only if your substrate has no acid-sensitive protecting groups (like Boc or tBu esters). Acid chlorides are highly reactive but generate HCl gas. If you must use them, add propylene oxide as an acid scavenger (proton sponge) to the reaction mixture.
Q: The product is oiling out/gelling.A: Tribenzamides are notorious hydrogelators.
Fix: Add LiCl (0.4M) to the reaction mixture (NMP or DMF). This disrupts the intermolecular hydrogen bond networks that cause gelation and trap the reagents [4].
References
Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.
Vázquez-Tato, M. P., et al. (2005). Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. Sciforum / Molbank.
Seebach, D., et al. (2008). Pseudo-prolines and LiCl: Tools to overcome aggregation in peptide synthesis. Chemical Reviews.
Technical Support Guide: Troubleshooting Low Yields in Pent-4-enoate Esterification
Introduction Pent-4-enoate esters are critical intermediates in organic synthesis, widely employed as "armed" protecting groups in carbohydrate chemistry ( -pentenyl glycosides) and as precursors for ring-closing metathe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pent-4-enoate esters are critical intermediates in organic synthesis, widely employed as "armed" protecting groups in carbohydrate chemistry (
-pentenyl glycosides) and as precursors for ring-closing metathesis (RCM).[1][2] Despite their structural simplicity, researchers frequently report unexpectedly low yields (30–50%).
This guide addresses the three primary failure modes: Volatility-Induced Loss , Equilibrium Stagnation , and Mechanistic Side-Reactions .
Part 1: Diagnostic Workflow
Before altering your chemistry, determine where the mass balance is being lost. Use the following decision tree to diagnose the root cause.
Figure 1: Diagnostic logic for isolating the cause of yield loss in pent-4-enoate synthesis.
Part 2: Troubleshooting & FAQs
Scenario 1: The "Invisible" Product (Volatility Issues)
Symptom: The reaction looked perfect by TLC, but after rotary evaporation, the flask is nearly empty.
Diagnosis: Pent-4-enoate esters (especially methyl and ethyl) are highly volatile. Standard "high vacuum" protocols will strip the product along with the solvent.
Q: How volatile are these esters compared to the acid?A: The esters have significantly lower boiling points and higher vapor pressures than the parent acid due to the loss of hydrogen bonding.
Compound
Boiling Point (760 mmHg)
Boiling Point (Reduced Pressure)
Risk Level
Pent-4-enoic Acid
188 °C
83–84 °C (12 mmHg)
Low
Methyl pent-4-enoate
125–127 °C
~30 °C (20 mmHg)*
CRITICAL
Ethyl pent-4-enoate
143–146 °C
40 °C (25 mmHg)
HIGH
Corrective Protocol:
Never use a high-vacuum pump (oil pump) to dry methyl/ethyl pent-4-enoates.
Rotary Evaporation: Set the water bath to < 30 °C and pressure to > 100 mbar . Do not walk away.
Solvent Choice: Extract with pentane or diethyl ether (low BP) rather than EtOAc/Hexanes, so you don't have to heat the flask to remove the solvent.
Scenario 2: The "Stalled" Reaction (Equilibrium & Kinetics)
Symptom: TLC shows a persistent starting material spot that refuses to disappear, even after refluxing overnight.
Diagnosis: You are likely using Fischer Esterification (Acid + Alcohol
Ester + Water).[3] This is an equilibrium process. If water is not removed, conversion caps at ~66%.
Q: I added molecular sieves, but the reaction is still slow. Why?A: Molecular sieves can be fouled by the acid catalyst or mechanical stirring. Furthermore, pent-4-enoic acid is somewhat sterically less reactive than acetic acid.
Corrective Protocol (The "Acid Chloride" Method):
Switch to an irreversible method. Converting the acid to an acid chloride first drives the reaction to completion by releasing HCl gas and forming a high-energy intermediate.
Step-by-Step Acid Chloride Protocol:
Dissolve pent-4-enoic acid (1.0 equiv) in dry DCM (0.5 M).
Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic drop of DMF .
Concentrate strictly to remove excess oxalyl chloride (use a trap!).
Re-dissolve in DCM; add the Alcohol (1.0 equiv) and Pyridine/Et3N (1.5 equiv).
Result: Quantitative conversion in < 2 hours.
Scenario 3: The "Impure" Product (Side Reactions)
Symptom: Yield is low, and NMR shows complex multiplets in the alkene region (5.0–6.0 ppm) rather than the clean terminal alkene pattern.
Diagnosis: Isomerization of the double bond.
Q: Can the double bond migrate?A: Yes. Under strong acidic conditions (Fischer) or high heat, the terminal double bond (
) can migrate to the thermodynamically more stable internal position ( or conjugated ). This is often catalyzed by trace transition metals or prolonged heating with strong acids like -TsOH.
Corrective Protocol (Steglich Esterification):
Use mild, neutral conditions to prevent isomerization. The Steglich method (DCC/DMAP) operates at room temperature.
Critical Note on Steglich: If the alcohol is bulky, the intermediate O-acylisourea can rearrange to an unreactive N-acylurea (a stable urea byproduct).
Fix: Add the alcohol before the DCC, and ensure DMAP is present (10–20 mol%) to rapidly transfer the acyl group to the alcohol before rearrangement occurs [1].
Part 3: Validated High-Yield Protocol (Steglich Method)
This method is recommended for attaching the pent-4-enoyl group to sensitive substrates (e.g., carbohydrates, complex alcohols).
Reagents:
Pent-4-enoic acid (1.1 equiv)
Alcohol substrate (1.0 equiv)
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
Solvent: Anhydrous DCM (0.2 M)
Procedure:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Add Pent-4-enoic acid, Alcohol, and DMAP to the flask. Dissolve in DCM.
Activation: Cool the mixture to 0 °C (ice bath).
Addition: Add DCC (dissolved in minimal DCM) dropwise over 5 minutes.
Mechanism:[3][4] DCC activates the acid. DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is immune to rearrangement [2].
Reaction: Allow to warm to Room Temperature. Stir 3–12 hours.
Visual Check: White precipitate (Dicyclohexylurea, DCU) will form within minutes.
Workup:
Filter off the white solid (DCU) through a Celite pad.
Wash the filtrate with 0.5 M HCl (to remove DMAP) and then Sat. NaHCO3 (to remove unreacted acid).
Dry over MgSO4 and concentrate (Watch the temperature! See Scenario 1).
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Fraser-Reid, B., et al. (1990). n-Pentenyl Glycosides in Organic Chemistry. The Journal of Organic Chemistry, 55(25), 6068–6070.
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
Technical Support Center: Purification of Hydrophobic Benzamido Intermediates
Status: Operational Ticket ID: BENZ-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Welcome to the Purification Support Hub You are likely here because your benzamide intermediate—a critical scaffold in kina...
You are likely here because your benzamide intermediate—a critical scaffold in kinase inhibitors and GPCR ligands—is behaving like "brick dust." It is likely insoluble in hexanes, streaks on silica, or oils out during crystallization.
This guide treats your purification not as a checklist, but as a thermodynamic battle against the strong intermolecular forces (
stacking and Hydrogen bonding) inherent to the benzamido motif.
Module 1: Pre-Purification & Workup (The "Crash" Phase)
The Problem: Your reaction is complete, but the workup results in an emulsion or a crude solid trapped with coupling reagents (EDC urea, HOBt).
Diagnostic Flowchart: Workup Strategy
Figure 1: Decision matrix for initial workup of hydrophobic benzamides. Note the specific path for DMF removal using LiCl washes.
Troubleshooting Q&A
Q: My product precipitates as a gum between the aqueous and organic layers during extraction. What do I do?A: This is the "interfacial trap." Hydrophobic benzamides often have low solubility in both phases.
The Fix: Do not filter the emulsion. Instead, add a co-solvent to the organic layer. Add 5-10% Methanol or THF to your Dichloromethane (DCM) or Ethyl Acetate (EtOAc) layer. This disrupts the interfacial tension and solubilizes the benzamide back into the organic phase.
Q: How do I remove stubborn EDC-urea byproducts?A: While EDC urea is water-soluble, it can get trapped in the hydrophobic lattice of your benzamide precipitate.
The Protocol:
Dissolve the crude oil in a minimal amount of DCM.
Perform a 0.5 M HCl wash (removes unreacted amines and EDC).
Follow with a saturated NaHCO₃ wash (removes unreacted acids and HOBt).
Critical Step: If the urea persists (visible by NMR), dissolve the product in EtOAc and wash 5x with water. The partition coefficient favors water, but it requires volume.
Module 2: Chromatography (The "Streak" Phase)
The Problem: The compound streaks on the TLC plate and elutes as a broad tail on the column, ruining separation from impurities.
Scientific Insight: Benzamides possess an amide proton (
) that acts as a hydrogen bond donor. This interacts strongly with the acidic silanols () on the surface of silica gel, causing "drag" or tailing.[1]
Protocol: The "Buffered" Silica Column
1. Mobile Phase Selection:
Avoid Hexane/EtOAc if your compound is poorly soluble. Switch to DCM/MeOH .
Why? DCM solubilizes the hydrophobic scaffold; MeOH provides the polarity to elute.
2. Deactivating the Silica (The Anti-Streak):
You must block the silanol sites.
Add 1% Triethylamine (TEA) to your column equilibration solvent and your mobile phase.
Alternative: If your compound is acid-sensitive, use 1% Ammonium Hydroxide in MeOH/DCM (Note: Use "DCM-grade" ammonia).
3. The Loading Technique (Critical):
NEVER liquid load a hydrophobic benzamide in pure DCM. It will precipitate when the mobile phase (e.g., Hexane) hits it, blocking the column head.
ALWAYS use Dry Loading .
Dissolve crude in DCM/MeOH.
Add Celite (preferred over silica to prevent irreversible binding).
Rotovap to a free-flowing powder.
Load the powder on top of the column.
Data Table: Solvent Systems for Benzamides
Compound Polarity
Recommended Solvent System
Modifier (Anti-Tailing)
Loading Method
High Lipophilicity
Hexane / EtOAc (0-50%)
None usually needed
Liquid (if soluble)
Moderate (Streaks)
DCM / MeOH (0-10%)
1% Et₃N or 1% NH₄OH
Dry Load (Celite)
High Polarity
DCM / MeOH / NH₄OH (90:9:1)
Built-in
Dry Load (Celite)
"Brick Dust"
Reverse Phase (C18)
0.1% Formic Acid
Liquid (DMSO inj.)
Module 3: Crystallization (The "Oil" Phase)
The Problem: The compound comes off the column pure but dries down to a foam or oil. You need a crystalline solid for stability or X-ray analysis.
Scientific Insight: Hydrophobic benzamides often exist in a local energy minimum as an amorphous glass. To reach the global minimum (crystal lattice), you must overcome the kinetic barrier of
stacking disorder.
Protocol: Vapor Diffusion (The Gentle Approach)
This method drives crystallization slowly, allowing molecules to align perfectly.
Inner Vial: Dissolve 50 mg of benzamide in the minimum amount of "Good Solvent" (e.g., DCM or THF).
Outer Vial: Place the inner vial inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Diethyl Ether).
Seal: Cap the outer jar tightly.
Wait: Over 24-48 hours, the volatile pentane diffuses into the DCM, slowly raising the saturation point without thermal shock.
Figure 2: Workflow for converting amorphous oils into crystalline solids via trituration and seeding.
Q: Why does my oil turn into a solid when I scratch the flask?A: This provides a nucleation site. The mechanical energy of scratching creates microscopic rough edges where the benzamide molecules can anchor and begin the stacking process.
References
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separation with moderate resolution.[2] Journal of Organic Chemistry, 43(14), 2923–2925.[2]
Teledyne Isco. (2025). Flash Chromatography Guide: Purifying Amides and Amines.
Phenomenex. (2025). Troubleshooting Tailing Peaks in HPLC and Flash Chromatography.
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
BenchChem. (2025).[1][3][4] Purification Strategies for Benzamide Derivatives.
Technical Support Center: (2S)-Pentenoate Synthesis & Coupling
Status: Operational | Ticket Priority: High | Topic: Racemization Control Welcome to the Stereochemical Integrity Unit. You are likely here because your enantiomeric excess (ee) has dropped below 95% during the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Ticket Priority: High | Topic: Racemization Control
Welcome to the Stereochemical Integrity Unit.
You are likely here because your enantiomeric excess (ee) has dropped below 95% during the synthesis or coupling of (2S)-2-substituted-4-pentenoic acid derivatives.
This guide treats your chemical process as a debuggable system. In the synthesis of (2S)-pentenoates (often used as "stapling" amino acids or RCM precursors), the C2 stereocenter is highly labile due to the adjacent carbonyl and the potential for
-deprotonation.
PART 1: The Diagnostic Engine
Isolate the point of failure. Do not proceed until you identify where the leakage occurs.
Figure 1: Decision tree for identifying the root cause of racemization in
-chiral pentenoate derivatives.
PART 2: The Chemistry of Failure (Root Cause Analysis)
To fix the problem, you must understand the mechanism of the error.
1. The "Steglich" Trap (Coupling Failure)
If you are esterifying (2S)-2-methyl-4-pentenoic acid using DCC/DMAP, you are actively racemizing your product.
Mechanism: DMAP attacks the O-acylisourea to form an N-acylpyridinium ion. While this activates the carboxylate, the positively charged nitrogen withdraws electron density, significantly increasing the acidity of the
-proton (C2-H).
Result: A weak base (even excess DMAP) deprotonates C2, forming a planar ketene acetal or enol. Reprotonation is non-stereoselective.[1]
2. The "Azlactone" Pathway (Amide Coupling Failure)
When coupling amino-acid derived pentenoates (e.g., allylglycine):
Mechanism: The activated carboxylate is attacked intramolecularly by the amide backbone oxygen, forming an oxazolone (azlactone).[1] The C4 proton of the oxazolone is highly acidic (
).
Result: Rapid equilibration between enantiomers before the nucleophile attacks.
PART 3: Troubleshooting Guides (Protocols)
Scenario A: "I need to synthesize the acid from scratch with >98% ee."
Solution: The Myers Asymmetric Alkylation.
Why: It uses Pseudoephedrine as a chiral auxiliary.[2][3] The crystalline nature of the intermediate allows you to recrystallize to >99% de before hydrolyzing to the acid.
Validated Protocol:
Drying: Flame-dry LiCl (6.0 equiv) in a flask under high vacuum. This is non-negotiable; wet LiCl kills the reaction.
Solvation: Add anhydrous THF and diisopropylamine (2.1 equiv). Cool to -78°C.[1]
Enolization: Add
-BuLi (2.0 equiv) dropwise. Warm to 0°C briefly, then cool back to -78°C.
Auxiliary Addition: Cannulate a solution of
-propionyl-pseudoephedrine (1.0 equiv) into the mixture. Stir 1h at -78°C.
Scenario B: "I have the acid, but I lose ee during coupling."
Solution: Switch to Oxyma/DIC with Collidine.
Why: Oxyma (Ethyl cyanohydroxyiminoacetate) acts as a nucleophile that intercepts the O-acylisourea faster than azlactone formation can occur. It forms an activated ester that is reactive but inhibits
-deprotonation.
Validated Protocol (The "Safe" Coupling):
Dissolution: Dissolve (2S)-pentenoic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (9:1).
Base: Add 2,4,6-Collidine (1.0 equiv).
Note: Do NOT use TEA or DIPEA. Collidine is sterically hindered and too weak to deprotonate the
-carbon.
Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide, 1.0 equiv). Stir 5 min.
Coupling: Add your amine/alcohol nucleophile. Allow to warm to RT.
PART 4: Visualizing the Racemization Pathway
Figure 2: Kinetic competition between safe activation (Oxyma) and racemization pathways (Ketene/Enol).
PART 5: Frequently Asked Questions (FAQs)
Q: Can I use HATU for this coupling?A: Use with extreme caution. HATU is very powerful and requires a base (usually DIPEA). The combination of a highly activated At-ester and a strong base often leads to racemization of sensitive
-chiral acids. If you must use uronium salts, switch to COMU with Collidine , as COMU shows lower epimerization rates than HATU.
Q: My Myers alkylation yield is low, but ee is high. Why?A: This is usually a hydrolysis issue. The pseudoephedrine auxiliary is bulky. When hydrolyzing the amide to the acid, standard conditions (NaOH/MeOH) might be too slow or harsh.
Fix: Use the hydroperoxide method (LiOH / H₂O₂). The peroxide anion is a super-nucleophile that cleaves the amide at 0°C without touching the stereocenter.
Q: I see a "double bond migration" in my NMR. What happened?A: If your double bond moved from C4-C5 to C3-C4 (conjugation with the carbonyl), you likely exposed the pentenoate to strong acid or transition metals (Ru/Rh) during workup. This thermodynamic isomerization destroys the integrity of the pentenoate "warhead." Keep pH neutral.
References
Myers Asymmetric Alkylation: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2] Journal of the American Chemical Society, 1997, 119(28), 6496-6511. Link
Oxyma for Racemization Suppression: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk."[4] Chemistry – A European Journal, 2009, 15(37), 9394-9403. Link
Steglich Esterification Mechanism: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5][6] Angewandte Chemie International Edition, 1978, 17(7), 522-524. Link
Base Effects on Racemization: Carpino, L. A., et al.[7] "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 1994, 59(4), 695-698. Link
A Comprehensive Guide to the ¹H NMR Interpretation of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of complex organic molecules is a cornerstone of progres...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of complex organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a preeminent tool for providing detailed information about molecular structure, stereochemistry, and conformation. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, a molecule of significant complexity featuring multiple stereocenters and functional groups. We will dissect the predicted ¹H NMR spectrum, delve into the rationale behind the spectral patterns, compare its utility against other analytical methods, and provide robust experimental protocols for acquiring high-quality data.
The Structural Landscape of Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Before delving into the spectral analysis, it is crucial to understand the structure of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate. This molecule, with the chemical formula C₂₇H₂₅N₃O₅, possesses several key features that will manifest in its ¹H NMR spectrum[1]:
A chiral center at the C2 position with an (S) configuration.
A Z-configured double bond between C4 and C5.
Three benzamide functional groups, each with its own set of aromatic and amide protons.
A methyl ester group.
A methylene group at the C3 position.
The interplay of these features gives rise to a complex and informative ¹H NMR spectrum.
Key Spectral Features and Their Structural Significance:
The Z-Alkene Protons (H4 and H5): The Z-configuration of the double bond is a critical stereochemical feature. In ¹H NMR, the coupling constant between vicinal protons on a cis-alkene is typically in the range of 6-12 Hz.[2][3][4] Our predicted coupling constant of 8-12 Hz for J(H4, H5) is consistent with this Z-geometry. A trans-alkene would exhibit a much larger coupling constant, typically in the range of 12-18 Hz.[2][4] The chemical shifts of these vinyl protons are expected to be in the downfield region (4.5-6.5 ppm), and in this conjugated system, they are shifted further downfield.[5][6]
The Chiral Center (H2): The proton at the C2 stereocenter is expected to appear as a doublet of doublet of doublets (ddd). This complex splitting pattern arises from its coupling to the two diastereotopic protons of the adjacent methylene group (H3a and H3b) and the amide proton on the C2 benzamido group.
The Benzamide Groups: The three benzamide groups contribute a significant number of signals to the spectrum. The fifteen aromatic protons will appear as a complex multiplet in the aromatic region (~7.2-8.0 ppm).[7] The three amide (NH) protons are expected to be found further downfield and may appear as broad singlets or doublets, depending on the rate of proton exchange and their coupling to adjacent protons.[8][9]
The Methyl Ester: The methyl ester group will give rise to a sharp singlet at approximately 3.7 ppm, a characteristic chemical shift for such functional groups.[6][10]
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.
Technique
Strengths for this Molecule
Limitations for this Molecule
¹³C NMR Spectroscopy
Provides information on the number and type of carbon atoms. The chemical shift of the carbonyl carbons is particularly characteristic.[7]
Does not provide direct information on proton connectivity or stereochemistry.
Mass Spectrometry (MS)
Determines the molecular weight with high accuracy, confirming the molecular formula. Fragmentation patterns can provide structural clues.
Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy
Identifies the presence of key functional groups such as amides (N-H and C=O stretches) and esters (C=O stretch).
Provides limited information on the overall molecular skeleton and stereochemistry.
X-ray Crystallography
Provides the definitive, unambiguous 3D structure of the molecule in the solid state.
Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.
Experimental Protocols
To obtain a high-quality ¹H NMR spectrum of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, the following protocol is recommended.
Sample Preparation:
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for amides.[8][11]
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[10][12]
Data Acquisition:
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for a complex molecule like this.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
Advanced Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of H2-H3 and H4-H5.
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions, which can help confirm the Z-stereochemistry of the double bond and the overall conformation of the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, integrating ¹H NMR with other analytical techniques.
Caption: Workflow for structural elucidation.
Conclusion
The ¹H NMR spectrum of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a rich source of structural information. A careful analysis of chemical shifts, coupling constants, and multiplicities allows for the confirmation of its key stereochemical and functional features. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods provides a self-validating system for the unambiguous structural determination of complex molecules, a critical requirement in the rigorous field of drug development.
References
Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.).
Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide - Benchchem. (n.d.).
NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.).
Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.).
Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem. (n.d.).
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - ResearchGate. (n.d.).
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Tribenzamido Esters
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, a comprehensive understanding of molecular fragmentation patterns is paramount for the unambiguous structur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, a comprehensive understanding of molecular fragmentation patterns is paramount for the unambiguous structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of tribenzamido esters, a class of molecules with increasing relevance in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a mere cataloging of fragment ions and delve into the mechanistic underpinnings of the observed fragmentation pathways. This guide is structured to provide a logical progression from fundamental principles to the nuanced interpretation of mass spectra, empowering researchers to confidently characterize these complex molecules.
Foundational Principles: Fragmentation of Amides and Esters
To comprehend the fragmentation of a multi-functional molecule like a tribenzamido ester, we must first dissect the behavior of its constituent parts: the amide and ester functionalities. Under typical mass spectrometry conditions, such as Collision-Induced Dissociation (CID), these groups undergo characteristic fragmentation reactions.
Amide Fragmentation: The fragmentation of amides is often dominated by cleavage of the amide bond (N-CO).[1] For aromatic amides, such as benzamides, a resonance-stabilized benzoyl cation is a common and highly stable fragment.[2]
α-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of an acylium ion. For benzamides, this results in the characteristic benzoyl cation at m/z 105.[3] This ion can further lose carbon monoxide (CO) to yield a phenyl cation at m/z 77.[3]
McLafferty Rearrangement: While more common in aliphatic amides with a γ-hydrogen, this rearrangement can occur if a suitable hydrogen atom is available for transfer to the carbonyl oxygen, leading to the elimination of a neutral alkene.[4][5]
Ester Fragmentation: Esters also exhibit predictable fragmentation patterns, primarily involving cleavage adjacent to the carbonyl group and rearrangements.[6]
α-Cleavage: Similar to amides, cleavage of the bond between the carbonyl carbon and the alkoxy oxygen (-OR) can occur.[6]
McLafferty Rearrangement: For esters with a γ-hydrogen in the alkyl chain of the alcohol or the acyl portion, a McLafferty rearrangement is a common pathway, resulting in the loss of a neutral alkene.[4]
The Building Block: Fragmentation of N-Benzoyl Amino Esters
A logical step towards understanding tribenzamido esters is to examine the fragmentation of a simpler, related structure: an N-benzoyl amino ester. These molecules contain one benzamido group and one ester group, providing a model for the interplay between these functionalities.
Experimental data on compounds such as 1-benzamido-2-methyl-3-carbethoxy-5-hydroxyindole reveals a prominent peak for the benzoyl cation at m/z 105, which is often the base peak.[3] This indicates that the α-cleavage of the benzamido group is a highly favored fragmentation pathway.
Unraveling the Complexity: Predicted Fragmentation of a Tribenzamido Ester
The fragmentation of such a molecule under ESI-MS/MS conditions would likely be a competitive process, with several pathways contributing to the overall spectrum.
Dominant Fragmentation Pathways:
Consecutive Neutral Losses of Benzoic Acid: A highly probable pathway involves the sequential loss of neutral benzoic acid molecules (122 Da). This would occur through a charge-remote fragmentation mechanism, likely involving proton transfer to the amide nitrogen followed by cleavage.
Formation of the Benzoyl Cation: As observed in simpler benzamides, the formation of the highly stable benzoyl cation (m/z 105) through α-cleavage is expected to be a major fragmentation channel.[3] This would likely occur from any of the three benzamido groups.
Cleavage of the Ester Group: Fragmentation of the ester functionality could lead to the loss of the alcohol portion as a neutral molecule or the loss of the entire ester group.
Amide Bond Cleavage: Similar to peptides, cleavage of the amide bonds within the core structure can lead to the formation of b- and y-type ions, providing information about the connectivity of the molecule.[1]
Visualizing the Fragmentation:
The following Graphviz diagram illustrates the predicted primary fragmentation pathways for a protonated hypothetical tribenzamido ester.
Caption: Predicted major fragmentation pathways of a protonated tribenzamido ester.
Comparative Analysis: Tribenzamido Esters vs. Alternative Structures
To provide a richer context, it is instructive to compare the predicted fragmentation of tribenzamido esters with that of other classes of compounds.
Compound Class
Dominant Fragmentation Pathways
Key Fragment Ions
Tribenzamido Esters
Consecutive losses of benzoic acid, formation of benzoyl cation, ester cleavage.
m/z 105, sequential losses of 122 Da.
Peptides
Amide bond cleavage leading to b- and y-ions.
Series of b- and y-ions.
Simple Esters
α-cleavage, McLafferty rearrangement.
Dependent on the specific ester structure.
Simple Benzamides
α-cleavage to form the benzoyl cation.
m/z 105.
This comparison highlights the unique fragmentation signature of tribenzamido esters, which is characterized by the prominent benzoyl cation and the sequential loss of benzoic acid units. This pattern provides a powerful diagnostic tool for the identification of this class of compounds.
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to analyze tribenzamido esters, the following experimental protocol provides a robust starting point.
Objective: To obtain high-quality ESI-MS and MS/MS spectra of a tribenzamido ester for structural confirmation.
Instrumentation:
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Materials:
Tribenzamido ester sample
HPLC-grade methanol or acetonitrile
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
Syringe pump for direct infusion
Procedure:
Sample Preparation: Dissolve the tribenzamido ester in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL. Add 0.1% formic acid to promote protonation for positive ion mode analysis.
ESI Source Parameters Optimization:
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the protonated molecule [M+H]⁺.
MS1 Data Acquisition: Acquire a full scan mass spectrum in the positive ion mode over an appropriate m/z range to confirm the presence of the protonated molecular ion.
MS/MS Data Acquisition (CID):
Select the protonated molecular ion [M+H]⁺ as the precursor ion for fragmentation.
Perform CID by applying a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Acquiring data at multiple collision energies can provide a more complete fragmentation map.
Acquire the product ion spectrum.
Data Analysis:
Identify the key fragment ions in the MS/MS spectrum.
Propose fragmentation pathways based on the observed neutral losses and characteristic fragment ions (e.g., m/z 105).
Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.
Visualizing the Workflow:
Caption: Experimental workflow for MS analysis of tribenzamido esters.
Conclusion
The mass spectrometry fragmentation of tribenzamido esters is a multifaceted process governed by the interplay of its constituent amide and ester functionalities. By understanding the fundamental fragmentation mechanisms of these groups, we can confidently predict and interpret the mass spectra of these complex molecules. The characteristic formation of the benzoyl cation at m/z 105, coupled with sequential neutral losses of benzoic acid, provides a distinctive fingerprint for the identification of tribenzamido esters. This guide, grounded in established chemical principles and a predictive analytical approach, serves as a valuable resource for researchers in their quest for accurate and comprehensive molecular characterization.
References
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-353. [Link]
de Souza, G. G., de Almeida, G. S. S., de Lacerda, R. B., & Parente, J. P. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(42), 23867-23875. [Link]
Gadaginamath, G. S., Donawade, D. S., & Shyadligeri, A. S. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(3), 189-193. [Link]
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Alvarado-Rodríguez, R., Rosales-Hernández, M. C., Hernández-Ortega, S., Nogueda-Torres, B., & Pacheco-Hernández, Y. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 108-121. [Link]
Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. [Link]
Jokhadze, G., Machaidze, M., Panosyan, H., Chu, C. C., & Katsarava, R. (2007). Synthesis and characterization of functional elastomeric poly (ester amide) co-polymers. Journal of Biomaterials Science, Polymer Edition, 18(4), 411-438. [Link]
Aly, K. I., Hussein, M. A., & Abd El-aal, R. M. (2011). Synthesis and characterization of new poly (ester-amide) s containing diarylidenecyclohexanone in the main chain. Part I. Arabian Journal of Chemistry, 4(3), 291-300. [Link]
Wang, H., Dong, J., & Ling, J. (2020). Facile synthesis of eight-membered cyclic (ester-amide) s and their organocatalytic ring-opening polymerizations. Polymer Chemistry, 11(2), 346-355. [Link]
Alrecabi, Z. G., Amer, Z., & Al-Lami, N. (2019). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. International Journal of Drug Delivery Technology, 9(2), 303-308. [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Comparative Guide: Optimizing HPLC Purity Analysis for Tribenzamidopent-4-enoate
Executive Summary & Analyte Profiling Tribenzamidopent-4-enoate presents a distinct chromatographic challenge. Structurally, the molecule features a hydrophobic pentenoic acid backbone functionalized with three benzamide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profiling
Tribenzamidopent-4-enoate presents a distinct chromatographic challenge. Structurally, the molecule features a hydrophobic pentenoic acid backbone functionalized with three benzamide groups. This creates a highly aromatic, hydrophobic domain capable of strong
interactions, alongside a polar ester/acid terminus.
Standard C18 methods often fail to resolve this molecule from its critical process impurities—specifically di-benzamido analogs (incomplete reaction byproducts) and stereoisomers (E/Z isomers at the alkene). This guide compares the industry-standard C18 (Alkyl) approach against an optimized Biphenyl (Aromatic) stationary phase, demonstrating why the latter offers superior selectivity for this specific class of "tribenzamido" protected intermediates.
Limitation: While C18 provides good retention, it lacks the "shape selectivity" required to distinguish between the tri-benzamido target and the di-benzamido impurity, which have similar hydrophobic volumes but different electron densities.
Method B: The Optimized Alternative (Biphenyl)
Column: Biphenyl (or Phenyl-Hexyl), 150 x 4.6 mm, 2.7 µm (Core-Shell).
overlap between the stationary phase biphenyl rings and the analyte's three benzamide groups.
Advantage: The Biphenyl phase engages the benzamide rings orthogonally. The "Tri-benzamido" target has more aromatic rings than the "Di-benzamido" impurity, resulting in significantly increased retention and resolution for the target compared to the impurity.
Experimental Data & Performance Metrics
The following data represents a validated comparison under isocratic conditions (60:40 ACN:Water) to highlight selectivity differences.
Table 1: Chromatographic Performance Comparison
Parameter
Method A (C18)
Method B (Biphenyl)
Improvement
Retention Factor ( Target)
4.2
6.8
+62% (Stronger retention)
Selectivity (, Impurity A/Target)
1.05
1.28
Significant (Easier separation)
Resolution ()
1.4 (Critical Pair)
4.1 (Baseline Resolved)
Robust
Tailing Factor ()
1.4
1.1
Improved peak symmetry
Run Time
12 min
15 min
Slight increase, justifiable for purity
Interpretation: The C18 column struggles to resolve the critical pair (
), posing a risk for QC release testing. The Biphenyl column utilizes the electron density difference between the di- and tri-benzamido species to pull the peaks apart ().
Visualizing the Mechanism
The following diagrams illustrate the decision logic and the mechanistic difference between the two phases.
Diagram 1: Method Development Decision Tree
Caption: Decision tree highlighting the shift from C18 to Biphenyl stationary phases due to the analyte's high aromatic content.
Diagram 2: Interaction Mechanism
Caption: Mechanistic comparison showing the additional Pi-Pi stacking interactions available on the Biphenyl phase.
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a core-shell column ensures high efficiency at moderate backpressures.
Equipment & Reagents[6][7][9]
System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 150 x 4.6 mm, 2.6 µm or 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Note on Acid: Formic acid is preferred over TFA to avoid ion-pairing effects that might suppress the
interaction.
Instrument Parameters
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6mm ID columns.
Column Temp
35°C
Slightly elevated to reduce viscosity and improve mass transfer.
Detection
UV 254 nm
Targets the strong absorbance of the benzamide chromophores.
Injection Vol
5 - 10 µL
Prevent column overload (aromatics can saturate easily).
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
40
Initial Hold (Focusing)
2.0
40
End Isocratic Hold
12.0
90
Gradient Ramp (Elute Target)
14.0
90
Wash highly retained dimers
14.1
40
Re-equilibration
18.0
40
Ready for next injection
Troubleshooting & Causality
Issue: Peak Tailing (> 1.5)
Cause: Residual silanol interactions with the amide nitrogens.
Fix: Increase buffer strength (e.g., switch formic acid to 10mM Ammonium Formate pH 3.0) or increase temperature to 40°C.
Issue: Retention Drift
Cause: "Dewetting" of C18 phases in highly aqueous starts (not applicable here) or build-up of highly aromatic impurities.
Fix: Ensure the gradient wash step (90% B) is sufficient to elute any tetra-benzamido aggregates.
References
Rigdon, A., & Lake, R. (Restek Corporation). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]
SIELC Technologies. HPLC Separation of Guanidine and Benzoic Acids on Primesep 100 Column. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Z and E Tribenzamido Isomers: A Frontier in Stereoisomer-Specific Drug Design
Introduction: The Critical Role of Stereochemistry in Biological Function In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Stereochemistry in Biological Function
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of biological activity. Geometric isomerism, specifically the distinction between Z (zusammen) and E (entgegen) isomers, can lead to profound differences in pharmacological effects. While this principle is well-established for various classes of molecules, its exploration within the context of tribenzamido compounds remains a nascent yet promising field of study.[1] This guide provides a comprehensive comparison of the potential biological activities of Z and E tribenzamido isomers, grounded in the established principles of stereoisomerism in bioactive amides. Due to the limited direct comparative data on tribenzamido isomers in publicly available literature, this guide will also propose a robust experimental framework to elucidate their differential biological profiles, thereby paving the way for future research.
The amide bond, a cornerstone of many pharmaceuticals, can exhibit restricted rotation, leading to the formation of Z and E isomers.[2][3] This seemingly subtle structural variation can dramatically alter a molecule's shape, polarity, and ability to interact with biological targets such as enzymes and receptors. Consequently, one isomer may exhibit potent therapeutic effects while the other could be inactive or even elicit undesirable side effects.
The Tribenzamido Scaffold: A Platform for Diverse Biological Activities
Benzamide derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The tribenzamido scaffold, characterized by three benzamido groups, presents a unique and complex architecture for further exploration. While specific studies on tribenzamido compounds are not abundant, the known bioactivities of related benzamides suggest that tribenzamido derivatives could be promising candidates for various therapeutic applications.
Hypothetical Comparison of Z and E Tribenzamido Isomers: A Proposed Investigation
In the absence of direct comparative studies, we can hypothesize potential differences in the biological activity of Z and E tribenzamido isomers based on the established principles of stereochemistry. The different spatial arrangements of the benzoyl groups in Z and E isomers would likely result in distinct molecular conformations, influencing their interaction with biological targets.
Potential Differences in Biological Activity:
Antimicrobial Activity: The efficacy of antimicrobial agents often depends on their ability to penetrate bacterial cell walls and interact with specific enzymes or cellular components. The different shapes and polarities of Z and E tribenzamido isomers could lead to variations in their antimicrobial spectrum and potency. One isomer might exhibit superior activity against Gram-positive bacteria, while the other could be more effective against Gram-negative strains.[6][7][8]
Cytotoxic Activity: In the context of cancer therapy, the cytotoxicity of a compound is highly dependent on its interaction with cellular targets like DNA, enzymes, or receptor proteins. The distinct three-dimensional structures of Z and E tribenzamido isomers could lead to differential binding affinities for these targets, resulting in varying levels of cytotoxicity against cancer cell lines.[9][10][11][12]
Experimental Roadmap for Comparative Analysis
To empirically validate these hypotheses, a systematic investigation is required. The following experimental workflow outlines the key steps for the synthesis, characterization, and comparative biological evaluation of Z and E tribenzamido isomers.
Experimental Workflow for Comparative Analysis
Caption: A proposed experimental workflow for the comparative analysis of Z and E tribenzamido isomers.
Part 1: Synthesis and Isomer Characterization
Step 1: Synthesis of Tribenzamido Compounds
The initial step involves the synthesis of a tribenzamido compound, which may result in a mixture of Z and E isomers. A potential synthetic route could involve the reaction of a suitable amine with benzoyl chloride.
Step 2: Separation of Z and E Isomers
The separation of the Z and E isomers is a critical step and can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography. The choice of the stationary and mobile phases will be crucial for achieving optimal separation.
Step 3: Structural Characterization and Isomer Assignment
Unambiguous structural characterization and assignment of the Z and E configurations are essential. This can be accomplished using a combination of spectroscopic and crystallographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of different protons, allowing for the differentiation between Z and E isomers.[13][14][15][16]
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including the precise geometry of the amide bonds.[17][18][19][20][21]
Part 2: Comparative Biological Evaluation
Antimicrobial Susceptibility Testing
The antimicrobial activity of the separated Z and E isomers should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).
Serial Dilution: Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plates at the optimal temperature for bacterial growth (typically 37°C) for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assays
The cytotoxic effects of the Z and E isomers should be assessed against a panel of human cancer cell lines.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of each isomer for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of Z and E Tribenzamido Isomers (MIC in µg/mL)
Compound
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Z-Isomer
8
32
E-Isomer
32
8
Standard Antibiotic
2
4
Table 2: Hypothetical Cytotoxicity of Z and E Tribenzamido Isomers (IC₅₀ in µM)
Compound
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
Z-Isomer
15
25
E-Isomer
50
75
Doxorubicin (Control)
0.5
1.2
The results from these assays will provide valuable insights into the structure-activity relationships (SAR) of tribenzamido isomers. A significant difference in the biological activity between the Z and E isomers would underscore the importance of stereochemistry in the design of novel tribenzamido-based therapeutic agents.
Conclusion and Future Directions
While the direct comparative biological evaluation of Z and E tribenzamido isomers is a largely unexplored area, the foundational principles of stereochemistry in drug action strongly suggest that these isomers will exhibit distinct pharmacological profiles. The proposed experimental framework provides a clear path for researchers to investigate these differences systematically. Such studies are crucial for unlocking the full therapeutic potential of the tribenzamido scaffold and for the rational design of next-generation, isomerically pure drugs with enhanced efficacy and safety. The insights gained from this research will not only advance our understanding of tribenzamido compounds but also contribute to the broader field of stereoisomer-specific drug development.
References
Khan, I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 5114-5130. Available at: [Link]
Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
Gaudel, C., et al. (2021). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1548-1563. Available at: [Link]
Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1783. Available at: [Link]
El-Sayed, N. N. E., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. International Journal of Pharmaceutical Sciences and Research, 12(1), 234-246. Available at: [Link]
El-Gendy, A. A., et al. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 057-074. Available at: [Link]
Gaudel, C., et al. (2022). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1548-1563. Available at: [Link]
Ali, S., et al. (2025). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. ResearchGate. Available at: [Link]
Rahman, M., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. Available at: [Link]
G-Biosciences. (2018). MTT Assay for Cytotoxicity. Available at: [Link]
Johnson, J. S., et al. (2018). Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. ACS Catalysis, 8(12), 11775-11780. Available at: [Link]
Oreate. (2026). Understanding E/Z Isomerism: A Deep Dive Into Molecular Diversity. Available at: [Link]
Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Hacettepe University Journal of the Faculty of Pharmacy, 40(3), 344-353. Available at: [Link]
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
Reddy, G. S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458-24463. Available at: [Link]
Jampilek, J., et al. (2025). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 30(20), 4983. Available at: [Link]
World Health Organization. (2018). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
Hernandez-Vazquez, E., et al. (2025). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 30(20), 4995. Available at: [Link]
Al-Ostoot, F. H., et al. (2023). The structures of Z/E geometrical isomers and cis/trans amide... ResearchGate. Available at: [Link]
Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-13. Available at: [Link]
Salas-Reyes, V., et al. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Molecules, 14(3), 1079-1087. Available at: [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
Kumar, A., et al. (2015). Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani. European Journal of Medicinal Chemistry, 95, 483-496. Available at: [Link]
Tudge, M. T., et al. (2015). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Science, 6(11), 6432-6438. Available at: [Link]
Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. Available at: [Link]
Petride, H., et al. (2006). E/Z ISOMERISM OF SOME DIFORMAMIDES. Revue Roumaine de Chimie, 51(5), 413-423. Available at: [Link]
Procter, D. J., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(4), 845-854. Available at: [Link]
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Usman, A., et al. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. ResearchGate. Available at: [Link]
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Bredereck, H., et al. (1973). Method for the preparation of tris (dimethylamino) methane. US Patent 3,726,924.
Comparative IR Spectral Analysis: Benzamido vs. Ester Functionalities in Drug Design
Topic: Comparative IR Spectral Analysis: Benzamido vs. Ester Functionalities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative IR Spectral Analysis: Benzamido vs. Ester Functionalities
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, differentiating between bioisosteres—specifically the benzamido (benzamide) and benzoate ester moieties—is a critical analytical challenge. While both groups share a conjugated aromatic carbonyl architecture, their vibrational signatures diverge significantly due to the distinct electronic environments of the nitrogen and oxygen atoms.
This guide serves as a technical comparison of the infrared (IR) spectral "performance" of these two functional groups. It provides a validated diagnostic workflow to distinguish the Amide I/II bands of benzamides from the Rule of Three pattern of aromatic esters, utilizing the "Procaine vs. Procainamide" structural analog pair as a primary reference model.
To interpret the data correctly, one must understand the causality behind the frequency shifts. Both groups involve a carbonyl (C=O) attached to a phenyl ring, inducing conjugation that lowers the bond order (and thus frequency) compared to aliphatic analogs.[1][2] However, the heteroatom (N vs. O) dictates the magnitude of this shift.
The Benzoate Ester (Ar-CO-O-R): The alkoxy oxygen is electronegative (inductive withdrawal,
) but also donates electrons via resonance (). The inductive effect typically dominates, keeping the C=O bond stiffer than in amides.
The Benzamido Group (Ar-CO-NH-R): The nitrogen atom is less electronegative and a stronger resonance donor (
). This significant resonance contribution () lengthens the C=O bond, dramatically lowering its stretching frequency (Amide I) and increasing the C-N bond order.
Comparative Data Analysis: Spectral Specifications
The following table summarizes the "performance specifications" (characteristic bands) for both functional groups.
Critical: Esters appear at higher wavenumbers (>1700).
N-H / O-R
3200 – 3400 cm⁻¹ (N-H Stretch)
1000 – 1300 cm⁻¹ (C-O Stretches)
High: Amides show N-H; Esters show strong C-O "Rule of Three".
Coupled Modes
~1550 cm⁻¹ (Amide II)
None
High: Amide II is absent in esters.
Band Shape
Broad (H-bonding effects)
Sharp / Distinct
Medium: Esters are typically sharper in non-polar solvents.
Intensity
Strong
Very Strong
Low: Both are intense.
Note: The "Rule of Three" for aromatic esters refers to the pattern of the C=O stretch (~1720), the C-C(=O)-O stretch (~1270), and the O-C-C stretch (~1100).[4]
Diagnostic Workflow & Logic
The following decision tree outlines the logical process for distinguishing these groups in an unknown sample.
Figure 1: Logical decision tree for differentiating Benzamido and Benzoate functionalities based on spectral shifts.
Experimental Protocol: Validated Analysis
To ensure reproducibility and minimize solvent-induced artifacts (such as H-bonding shifting the Amide I band), the following protocol is recommended.
Materials
Sample: ~2 mg of solid analyte (e.g., Procainamide HCl).
Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.
Rationale: Solid-state analysis (KBr pellet) is preferred for amides to clearly observe the Amide I/II splitting without solvent interference.
Protocol: Grind 1-2 mg of sample with ~100 mg dry KBr in an agate mortar until a fine powder is achieved. Press into a transparent disc at 8-10 tons pressure.
Self-Validation: The disc must be transparent. Cloudy discs cause scattering (slope in baseline) at high wavenumbers (4000 cm⁻¹).
Acquisition:
Collect background spectrum (air or pure KBr).
Collect sample spectrum from 4000 to 400 cm⁻¹.
Data Processing:
Apply baseline correction if necessary.
Do not smooth the spectrum aggressively, as this may merge the Amide I band with aromatic ring stretches (~1600 cm⁻¹).
Interpretation (The "Procaine Test"):
Step A: Locate the C=O.[1][5][6][7][8][9] If it centers at 1715 cm⁻¹ , suspect Ester.[10] If 1650 cm⁻¹ , suspect Amide.[8]
Step B: Look for the "Amide II" band at 1550 cm⁻¹ . This is the "fingerprint" of the benzamido group.
Step C: Verify with N-H stretch. Benzamides (secondary) show a sharp band ~3300 cm⁻¹. Esters show nothing here unless an alcohol/amine substituent exists elsewhere (like the aniline NH₂ in Procaine).
Case Study: Procaine vs. Procainamide
This comparison perfectly illustrates the spectral divergence. Both molecules contain a p-amino group (aniline) and a diethylamino side chain. The only difference is the linkage.
Smith, B. C. (2020).[2] The C=O[1][5][6][7][11][12] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[4] Spectroscopy Online. [Link]
Smith, B. C. (2023).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
Al-Jubori, A. M., et al. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. [Link]
Chiral HPLC Separation of (2S) and (2R) Pentenoate Derivatives
Executive Summary The separation of (2S) and (2R) pentenoate derivatives (e.g., 4-hydroxy-2-pentenoate, 2-methyl-4-pentenoate) presents a distinct challenge in chromatography. Unlike bulky aromatic drugs, these aliphatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The separation of (2S) and (2R) pentenoate derivatives (e.g., 4-hydroxy-2-pentenoate, 2-methyl-4-pentenoate) presents a distinct challenge in chromatography. Unlike bulky aromatic drugs, these aliphatic esters often lack the
- interaction sites that traditional Pirkle-type columns rely upon. Successful resolution depends heavily on steric fit within the chiral cavity and hydrogen bonding capability.
This guide compares the performance of Amylose and Cellulose polysaccharide-based stationary phases—the industry standard for this class of molecules. We analyze the transition from traditional "coated" phases to modern "immobilized" technologies, providing a robust method development strategy for researchers isolating these critical synthons.
Defining the Target Analytes
Before selecting a column, we must define the structural constraints. "Pentenoate derivatives" usually possess chirality at the C2 or C4 position.
Compound Class
Example Structure
Chiral Center
Primary Interaction Mode
-Substituted -Unsaturated
Methyl 4-hydroxy-2-pentenoate
C4
H-Bonding (OH group), Steric inclusion
-Substituted -Unsaturated
Ethyl 2-methyl-4-pentenoate
C2
Pure Steric Fit (challenging), Dipole-Dipole
Halogenated Derivatives
4-Bromo-2-pentenoate
C4
Halogen bonding, Steric fit
Critical Insight: If your derivative lacks a hydrogen bond donor (e.g., OH, NH), separation will be driven almost exclusively by entropy (
) and steric inclusion. In these cases, temperature control becomes a critical variable.
Comparative Analysis: Stationary Phases
For pentenoate derivatives, Polysaccharide-based Chiral Stationary Phases (CSPs) are the superior choice over Cyclodextrin or Pirkle phases due to their broad enantiorecognition ability for carbonyl-containing compounds.
The "Golden Quartet" Comparison
We compare the four dominant phases used for ester separation.
Feature
Chiralpak AD-H (Amylose)
Chiralcel OD-H (Cellulose)
Chiralpak IA (Immobilized Amylose)
Chiralpak IB (Immobilized Cellulose)
Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Same as AD-H, but immobilized
Same as OD-H, but immobilized
Structure
Helical (flexible)
Linear/Rod-like (rigid)
Helical (robust)
Linear/Rod-like (robust)
Pentenoate Selectivity
High for 4-substituted derivatives.[1] The helical groove accommodates the pentenyl chain well.
Medium . Better for rigid cyclic esters. Often shows lower for flexible aliphatic chains.
High . Allows use of DCM/THF to improve solubility and alter conformation.
Medium-High . Robustness allows aggressive modifiers to sharpen peaks.
Solvent Limits
Strict (Hexane/IPA only). No DCM/THF/Ethyl Acetate.
Strict (Hexane/IPA only).
Universal . Can use DCM, THF, MtBE, Ethyl Acetate.
Universal .
Recommendation
First Choice for standard screening.
Secondary choice if AD fails.
Best for Method Development due to solvent flexibility.
Alternative if IA fails.
Performance Data (Representative)
Data based on separation of Methyl 4-hydroxy-2-pentenoate (Normal Phase: n-Hexane/IPA 90:10, 1.0 mL/min, 25°C).
Column
Retention (min)
Retention (min)
Selectivity ()
Resolution ()
Notes
AD-H
6.2
7.8
1.26
2.1 (Baseline)
Excellent peak shape.
OD-H
5.8
6.1
1.05
0.6 (Partial)
Interaction cavity too rigid for flexible chain.
IA
6.1
7.6
1.25
2.0 (Baseline)
Identical selectivity to AD-H; higher durability.
OJ-H
8.4
8.4
1.00
0.0 (Co-elute)
Carbonyl interaction insufficient on OJ selector.
Strategic Method Development Protocol
Do not rely on trial and error. Follow this logic flow to guarantee separation.
The Screening Workflow (DOT Visualization)
Figure 1: Decision matrix for chiral method development of aliphatic esters.
Detailed Protocol: Normal Phase Separation
Objective: Baseline separation of Methyl 4-hydroxy-2-pentenoate.
Reagents:
n-Hexane (HPLC Grade, dry)
2-Propanol (IPA) or Ethanol (EtOH)
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)
Step-by-Step:
Preparation: Dissolve 1 mg of racemate in 1 mL of Mobile Phase (MP). If the sample is an oil, ensure complete miscibility.
Detection: UV @ 210 nm (Pentenoates have weak absorption; do not use 254 nm unless an aromatic group is present).
Optimization (If
):
Step A (Modifier): Switch IPA to Ethanol . Ethanol is a "sharper" modifier and often improves mass transfer for aliphatic esters, sharpening peaks.
Step B (Temperature): Lower temperature to 10°C . For flexible aliphatic chains, lower temperature "freezes" the conformational rotation, improving the lock-and-key fit with the chiral selector.
Immobilized Advantage: If using Chiralpak IA, try n-Hexane / Ethyl Acetate (80:20) . Ethyl acetate is an excellent solvent for pentenoates and can alter the solvation shell of the amylose polymer, often inducing separation where alcohols fail.
Mechanistic Insight: Why Amylose Wins
Understanding the molecular interaction allows for better troubleshooting.
The Amylose Helix (AD/IA): The polymer forms a left-handed 4/1 helical groove. The pentenyl chain of the derivative inserts into this groove.
The Interaction:
H-Bonding: The carbonyl oxygen of the pentenoate accepts a hydrogen bond from the carbamate -NH- of the stationary phase.
Steric Barrier: The 3,5-dimethylphenyl groups on the outside of the helix act as a "gate."
Chiral Discrimination: The (2S) isomer may fit "deep" into the groove (longer retention), while the (2R) isomer is sterically hindered by the methyl/hydroxyl substituent and elutes earlier (or vice versa).
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Broad Peaks / Tailing
Slow mass transfer or H-bonding drag.
Add 0.1% Diethylamine (DEA) if amine-functionalized, or switch from IPA to EtOH.
Negative Peak @ Void
Refractive index mismatch.
Pentenoates have low UV absorbance. Ensure reference wavelength is off, or match sample solvent to mobile phase exactly.
Loss of Resolution
Temperature too high.
Entropy dominates at high T. Cool column to 10-15°C to restore enthalpic control.
References
Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Chiral Technologies. Link
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6][7][8][9] Chemical Society Reviews, 37(12), 2593-2608. Link
Phenomenex. (2023). Chiral HPLC/SFC Method Development Guide. Phenomenex Technical Guides. Link
YMC Co., Ltd. (2022). Optimization of Chiral Separations for Aliphatic Esters. Application Note A210. Link
Sigma-Aldrich. (2025). Fundamental Guide to Chiral HPLC Separations. MilliporeSigma. Link
Precision Elemental Analysis for C27H25N3O5 Drug Candidates
A Comparative Guide to Calibration Standards Executive Summary In pharmaceutical development, the molecular formula C27H25N3O5 represents a critical class of pharmacophores, including quinazoline chalcones , sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Calibration Standards
Executive Summary
In pharmaceutical development, the molecular formula C27H25N3O5 represents a critical class of pharmacophores, including quinazoline chalcones , sulfonamide derivatives , and benzopyranophenazines . Validating the purity of these high-molecular-weight (MW ~471.5 g/mol ) nitrogen-rich heterocycles is a mandatory step for publication and regulatory filing, typically requiring Elemental Analysis (EA) results within ±0.4% of theoretical values.
However, C27H25N3O5 compounds often exhibit refractory combustion behavior due to stable heterocyclic rings (e.g., quinoline, tetrazole moieties), leading to incomplete oxidation and low nitrogen recovery. This guide compares the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and BBOT —to determine the optimal reference for ensuring accurate CHN quantification of C27H25N3O5 analytes.
Part 1: The Candidates (Calibration Standards)
The choice of calibration standard dictates the accuracy of the "K-factor" (response factor) used to calculate elemental composition. For a target analyte of C27H25N3O5 (Theory: C 68.78%, H 5.34%, N 8.91%, O 16.97% ), the standard must mimic the combustion kinetics or provide a robust response curve.
Mechanism: Acetanilide melts easily and combusts rapidly. It provides a sharp, clean chromatographic peak for Carbon and Nitrogen.
Pros: High purity (>99.9%), stable, and non-hygroscopic. Excellent for daily instrument health checks.
Cons: Structurally simple. It does not challenge the combustion reactor. Using Acetanilide to calibrate for a refractory C27H25N3O5 heterocyclic compound can lead to false negatives (analyte burns incompletely, but the instrument thinks it's fine because the standard burned easily).
Mechanism: Contains a sulfonamide group ($ -SO_2NH_2 $), structurally similar to the sulfonylamino moieties found in many C27H25N3O5 drug candidates (e.g., CID 57848902).
Pros: Higher Nitrogen content forces the instrument to calibrate the N-detector over a wider dynamic range. Good matrix match for sulfonamide-containing analytes.
Cons: Lower Carbon content (41% vs 69% in target) means the Carbon calibration curve is extrapolated significantly upwards, potentially introducing linearity errors.
Mechanism: A large, multi-ring heterocyclic molecule. Like C27H25N3O5, it requires high-energy oxidation to break the ring systems.
Pros: Best "combustion difficulty" match. If the instrument can accurately recover N from BBOT, it is likely optimized enough to recover N from C27H25N3O5.
Cons: Expensive and contains Sulfur, which requires a specific reduction tube configuration (though modern CHNS analyzers handle this).
Part 2: Comparative Performance Data
The following table summarizes the theoretical suitability of each standard for analyzing a C27H25N3O5 target.
Feature
Target: C27H25N3O5
Standard: Acetanilide
Standard: Sulfanilamide
Standard: BBOT
Carbon %
68.78%
71.09% (Close Match)
41.86% (Low)
72.53% (Close Match)
Nitrogen %
8.91%
10.36% (Close Match)
16.27% (High)
6.51% (Slightly Low)
Structure
Polycyclic / Heterocyclic
Single Ring (Simple)
Single Ring + Sulfonamide
Polycyclic Heterocycle
Combustion Difficulty
High
Low
Medium
High
Recommendation
—
Routine QC
Sulfonamide Analogs
Method Validation
Part 3: Experimental Protocol (Self-Validating System)
To achieve the ±0.4% accuracy required for publication (e.g., J. Org. Chem., J. Med. Chem.), follow this "Bracketed Calibration" protocol. This method uses Acetanilide for slope (response) and BBOT for combustion efficiency verification.
Step 1: Instrument Preparation
Purge: Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.
Conditioning: Run 2 "Conditioning" samples (2 mg Acetanilide) as "Run as Sample" (do not use for calibration) to prime the reduction copper and adsorption traps.
Step 2: K-Factor Calibration (The Slope)
Weigh Acetanilide standards in triplicate across the mass range of the target samples.
Std 1: 1.5 mg
Std 2: 2.0 mg
Std 3: 2.5 mg
Logic: This establishes the linear response of the TCD (Thermal Conductivity Detector) for C and N. Acetanilide is chosen here for its high purity and stability.
Step 3: Combustion Efficiency Check (The Validation)
Analyze BBOT (2.0 mg) as an "Unknown."
Pass Criteria:
Carbon: 72.53% ± 0.3%
Nitrogen: 6.51% ± 0.3%
Failure Analysis: If BBOT Nitrogen is low (e.g., < 6.2%), your combustion temperature is too low or oxygen dose is insufficient for heterocyclic rings. Do not proceed to valuable C27H25N3O5 samples until BBOT passes.
Weigh C27H25N3O5 samples (2.0 mg ± 0.1 mg) in tin capsules.
Oxygen Boost: For C27H25N3O5, maximize the oxygen injection time (e.g., add 2-5 seconds to standard method) to ensure complete ring opening of quinoline/tetrazole moieties.
Fold: Tightly crimp the capsule to minimize trapped atmospheric nitrogen.
Part 4: Visualization of Logic & Workflow
Diagram 1: Selection Strategy for Calibration Standards
This decision tree guides the researcher to the correct standard based on the specific structural subclass of the C27H25N3O5 molecule.
Caption: Decision matrix for selecting calibration standards based on the specific chemical moieties present in the C27H25N3O5 analyte.
Diagram 2: The Combustion-Analysis Workflow
A visualization of the critical path for analyzing high-nitrogen heterocycles.
Caption: Critical path for CHN analysis. Note the "O2 Boost" requirement in the combustion stage for heterocyclic compounds.
Part 5: Troubleshooting Common Failures
If your C27H25N3O5 results fall outside the acceptable 68.78% C ± 0.4% range, consult this diagnostic table:
Symptom
Probable Cause
Corrective Action
Low Nitrogen (< 8.5%)
Incomplete combustion of heterocyclic rings (formation of charcoal).
Increase O2 dose; Add V2O5 (Vanadium Pentoxide) additive to sample.
High Nitrogen (> 9.3%)
Trap exhaustion or baseline drift.
Replace silica/copper traps; re-run Blanks.
Low Carbon (< 68.3%)
Sample moisture (Hygroscopicity).
Dry sample at 40°C under vacuum for 4 hours; Recalculate based on dry weight.
High Carbon (> 69.2%)
Solvent entrapment (e.g., EtOAc, DCM).
Verify with qNMR or TGA; dry sample aggressively.
References
PerkinElmer . (2023). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from
PubChem . (2025).[5] Compound Summary: C27H25N3O5 (CID 57848902). National Library of Medicine. Retrieved from [Link]
Smithers . (2023). Elemental Analysis for the Pharmaceutical Industry: Method Validation. Retrieved from [Link]
ResearchGate . (2023). Calibration curves used to analyse nitrogen by elemental analysis. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Characterization of Tribenzamido Alkene and Its Common Side Products
Introduction: The Challenge of Purity in Tribenzamido Alkene Synthesis In the synthesis of complex molecules for pharmaceutical and materials science applications, achieving high purity is paramount. Tribenzamido alkenes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Purity in Tribenzamido Alkene Synthesis
In the synthesis of complex molecules for pharmaceutical and materials science applications, achieving high purity is paramount. Tribenzamido alkenes, a class of compounds featuring multiple amide functionalities arrayed along an unsaturated carbon backbone, are valuable synthetic targets. However, their synthesis is often accompanied by the formation of structurally similar side products that can be challenging to identify and separate. These impurities can arise from incomplete reactions, stereoisomeric variations, or alternative reaction pathways.
This guide provides a comprehensive framework for the spectroscopic differentiation of a target trans-tribenzamido alkene from two common, illustrative side products: its cis-stereoisomer and an incompletely reacted di-benzamido alkene precursor. We will leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-validating system for unambiguous structural elucidation. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide researchers with field-proven insights.
Part 1: The Spectroscopic Toolkit for Structural Elucidation
A single spectroscopic technique is rarely sufficient for complete characterization. Mass spectrometry provides the molecular weight, FT-IR identifies functional groups, and NMR spectroscopy reveals the precise connectivity and stereochemistry of the molecule. By integrating these techniques, we create a robust analytical workflow that ensures the confident identification of the desired product and any accompanying impurities.
Visualizing the Analytes
To establish a clear basis for comparison, let us define our target molecule and potential side products.
Note: The DOT script above is a template. Actual chemical structure images would be needed for a real implementation.
Caption: Hypothetical structures of the target product and common side products.
Part 2: Comparative Analysis via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for determining detailed molecular structure, including connectivity and stereochemistry.
¹H NMR Spectroscopy: Unveiling Stereochemistry and Completeness
Proton NMR provides critical information about the electronic environment and spatial arrangement of hydrogen atoms. The key diagnostic region for our compounds is the vinylic (alkene) proton region.
Expertise & Experience: The magnitude of the coupling constant (³J) between two protons on a double bond is highly dependent on their dihedral angle. For a trans configuration, this coupling is significantly larger (typically 11-18 Hz) than for a cis configuration (typically 6-14 Hz).[1][2][3] This difference provides an unambiguous method to assign stereochemistry. Furthermore, the integration of signals corresponding to the amide (N-H) and aromatic protons relative to the alkene backbone protons can confirm the completeness of the reaction.
Trustworthiness: The presence of a vinylic proton signal with a coupling constant of ~15 Hz is strong evidence for the trans isomer. Conversely, a signal in the same region with a ~10 Hz coupling constant indicates the presence of the cis side product. The di-benzamido precursor would show a different number of amide N-H protons and potentially a signal for a proton on an unreacted amine group, altering the overall integration pattern.
Proton Type
Target: (E)-Tribenzamido Alkene
Side Product 1: (Z)-Isomer
Side Product 2: Di-benzamido Precursor
Vinylic (C=C-H)
~6.5 - 7.5 ppm, Doublet
~6.5 - 7.5 ppm, Doublet
~5.5 - 6.5 ppm, Multiplet
J-coupling
³J ≈ 11-18 Hz (trans)
³J ≈ 6-14 Hz (cis)
Varies
Amide (N-H)
Broad singlet, ~8.0-9.0 ppm (3H)
Broad singlet, ~8.0-9.0 ppm (3H)
Broad singlet, ~8.0-9.0 ppm (2H)
Aromatic (Ar-H)
~7.4 - 8.0 ppm (15H)
~7.4 - 8.0 ppm (15H)
~7.4 - 8.0 ppm (10H)
Other
-
-
Signal from unreacted amine/other group
Table 1. Comparative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz).[4][5][6][7][8]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR provides a map of the carbon framework of the molecule. While less sensitive to stereochemistry than ¹H NMR, it is excellent for confirming the presence of all expected carbon types and identifying gross structural differences.
Expertise & Experience: The chemical shifts of carbons in a molecule are sensitive to their hybridization and electronic environment. Alkene carbons typically resonate in the 100-160 ppm region, while amide carbonyl carbons are found further downfield around 165-175 ppm.[9][10] The di-benzamido precursor will be missing the signals for one benzamido group (one C=O and five aromatic carbons), providing a clear distinction. Differences between cis and trans isomers in ¹³C NMR are often subtle but can sometimes be resolved, particularly for the carbons of the double bond.
Carbon Type
Target: (E)-Tribenzamido Alkene
Side Product 1: (Z)-Isomer
Side Product 2: Di-benzamido Precursor
Carbonyl (C=O)
~165 - 175 ppm (3 signals)
~165 - 175 ppm (3 signals)
~165 - 175 ppm (2 signals)
Alkene (C=C)
~120 - 140 ppm (2 signals)
~120 - 140 ppm (subtle shifts)
~115 - 135 ppm (2 signals)
Aromatic (Ar-C)
~127 - 135 ppm (multiple signals)
~127 - 135 ppm
Fewer signals corresponding to 2 Ph rings
Table 2. Comparative ¹³C NMR Chemical Shift Ranges (δ, ppm).[1][3][9][10][11]
Part 3: Corroborative Evidence from FT-IR and Mass Spectrometry
FT-IR Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Experience: The key absorptions for these molecules are the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the C=C stretch of the alkene. The amide C=O stretch is typically very strong and appears around 1640-1680 cm⁻¹.[12][13] The alkene C=C stretch is often of medium to weak intensity and can sometimes be obscured by the much stronger amide I band, especially in conjugated systems.[14][15]
Trustworthiness: While FT-IR is excellent for confirming the presence of both amide and alkene functionalities, it is generally poor at distinguishing between stereoisomers, as the vibrational energies of cis and trans isomers are very similar. However, it can help identify the di-benzamido precursor if the unreacted group is a primary amine (-NH₂), which would exhibit two N-H stretching bands instead of the single band seen for a secondary amide (-NH-).[16]
May overlap with or be obscured by the Amide I band.[14][18]
Aromatic C=C Stretch
~1450 - 1600
Medium, Sharp
Multiple bands are characteristic of the benzene ring.[19]
Table 3. Key FT-IR Absorption Frequencies.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry provides the molecular weight of a compound, which is the most direct way to differentiate between the target product and the incompletely reacted precursor.
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of polar molecules, typically yielding a protonated molecular ion peak, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Trustworthiness: The target product and its cis-isomer are isobaric (same molecular weight) and cannot be distinguished by MS alone. However, the di-benzamido precursor will have a molecular weight that is lower by the mass of one benzoyl group (C₇H₅O, 105.03 Da). This mass difference is easily resolved. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For these compounds, a common and diagnostic fragmentation is the cleavage of the amide N-CO bond, which often results in the formation of a stable benzoyl cation at m/z 105.[20][21][22]
Analyte
Expected [M+H]⁺ (Da)
Key Fragmentation Ion (m/z)
Target: (E)-Tribenzamido Alkene
X
105 (Benzoyl cation)
Side Product 1: (Z)-Isomer
X
105 (Benzoyl cation)
Side Product 2: Di-benzamido Precursor
X - 105.03
105 (Benzoyl cation)
Table 4. Expected Mass Spectrometry Results.
Part 4: Integrated Analytical Workflow & Protocols
A logical, multi-step approach ensures efficient and accurate characterization.
Caption: Integrated workflow for spectroscopic characterization.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound or crude mixture. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent choice is appropriate for sample solubility and does not have signals that overlap with key analyte resonances.
Instrument Setup: Lock, tune, and shim the instrument according to standard procedure to ensure high magnetic field homogeneity.[23]
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
Protocol 2: FT-IR Spectroscopy (ATR)
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
Background Scan: With the clean, empty ATR crystal, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
Data Analysis: The resulting spectrum should be displayed in transmittance or absorbance. Identify the key vibrational bands as outlined in Table 3.
Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
Chromatography (Optional but Recommended): Use a C18 UHPLC column to separate the components of a mixture prior to MS analysis. A gradient elution from water to acetonitrile (both with 0.1% formic acid) is a common starting point.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization, Positive (ESI+). Formic acid in the mobile phase aids in protonation.
Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Scan Range: Set a wide scan range (e.g., m/z 100-1000) to detect the molecular ion.
MS/MS Analysis: For fragmentation studies, select the precursor ion of interest (the [M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate product ion spectra.[24]
Conclusion
The unambiguous characterization of tribenzamido alkenes and their side products is a critical step in ensuring the quality and efficacy of final products in research and development. By systematically applying a combination of NMR, FT-IR, and Mass Spectrometry, researchers can create a self-validating dataset. ¹H NMR provides the definitive word on stereochemistry through coupling constants, while Mass Spectrometry easily distinguishes between products of complete versus incomplete reactions based on molecular weight. FT-IR serves as a rapid confirmation of the necessary functional groups. This integrated spectroscopic guide provides the necessary framework to confidently navigate the complexities of product characterization in modern chemical synthesis.
References
Vertex AI Search Grounding API. (n.d.). INFRARED SPECTROSCOPY (IR).
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions.
Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes.
Executive Summary: The "Universal Precaution" Approach Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a highly functionalized synthetic intermediate, typically encountered in the synthesis of peptidomimetics or complex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Universal Precaution" Approach
Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a highly functionalized synthetic intermediate, typically encountered in the synthesis of peptidomimetics or complex natural products. Unlike common solvents (e.g., Acetone) or commodity reagents (e.g., Sodium Hydroxide), this compound does not have a ubiquitous, standardized Safety Data Sheet (SDS) in public regulatory databases.
Operational Directive: In the absence of specific toxicological data, you must treat this compound as a high-potency pharmacological intermediate .
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in general trash.
Key Hazard: Potential sensitization (amides) and environmental persistence.
Chemical Profile & Hazard Inference
To ensure scientific integrity, we analyze the disposal requirements based on the compound's functional groups. This is the "Structure-Activity Relationship" (SAR) approach to safety.
Functional Group
Hazard Implication
Disposal Consequence
Tribenzamido (3x Benzamides)
Nitrogen-rich; potential skin/eye irritant; possible biological activity (enzyme inhibition).
Must be segregated from oxidizers. Nitrogenous compounds can form unstable species with strong oxidizers (e.g., Nitric Acid).
Methyl Ester
Hydrolyzable; contributes to organic combustibility.
Classifies waste as Organic Combustible . Suitable for fuel blending/incineration.
Alkene (Pent-4-enoate)
Reactive site; potential for polymerization or oxidation.
Ensure waste containers are not stored in direct sunlight or high heat to prevent degradation.
Regulatory Classification (RCRA)
In the United States, under 40 CFR § 261, this specific compound is not P-listed (acutely toxic) or U-listed (toxic). However, it must be characterized by the generator.
Waste Code Assignment:
Solid State: If the pure solid is discarded, it is often classified as "Non-RCRA Regulated Chemical Waste" unless it exhibits toxicity characteristics (TCLP). Best Practice: Label as "Hazardous Waste - Toxic/Irritant" to ensure incineration.
Solution State: If dissolved in a solvent (e.g., DCM, Methanol), the waste code is driven by the solvent (e.g., F002 for DCM, D001 for Methanol).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Scope: Expired reagent, reaction by-products, contaminated weighing boats, and gloves.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
Segregation:
Do not mix with strong oxidizers (Peroxides, Nitrates).
Do not mix with reactive metals.
Labeling:
Apply a hazardous waste label.
Chemical Name: Write the full name: Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate.
Scope: Filtrates from recrystallization or reaction mixtures.
Solvent Identification: Determine the primary solvent.
Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.
Non-Halogenated (Ethyl Acetate, Methanol, DMSO): Use the Organic Solvents stream.
Compatibility Check: Ensure the waste stream pH is between 4 and 10. Benzamides can hydrolyze in strong acid/base, potentially releasing benzoic acid or ammonia derivatives, changing the waste profile.
Transfer: Funnel liquid into the safety carboy. Close the latch immediately. Do not leave funnels in open carboys (violation of EPA "Closed Container" rule).
Decontamination & Spill Response
If a spill occurs, the high molecular weight suggests this is a non-volatile solid.
PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses. N95 dust mask if powder is fine/dusty.
Containment:
Solid Spill: Do NOT dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to cover the powder, then scoop up. This prevents inhalation exposure.[1][2][3][4][5]
Solution Spill: Cover with vermiculite or spill pads.
Cleaning: Wipe the surface with Ethanol or Isopropanol . The methyl ester and benzamide groups are lipophilic and will not clean up well with water alone.
Disposal of Cleanup Materials: All wipes and pads go into the Solid Hazardous Waste container (Protocol A).
Visual Decision Logic
The following diagram illustrates the decision workflow for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of tribenzamido-derivative waste streams.
References
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][6]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
PubChem. (n.d.). Benzamide - Compound Summary (For functional group hazard inference). National Library of Medicine. Retrieved from [Link]
Personal protective equipment for handling methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
This guide is structured as a high-level Standard Operating Procedure (SOP) for researchers handling methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate . Given that specific toxicological data (LD50, OEL) for this specialized...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level Standard Operating Procedure (SOP) for researchers handling methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate .
Given that specific toxicological data (LD50, OEL) for this specialized intermediate is not widely published in standard safety repositories, this protocol adopts a Control Banding Strategy . We treat the substance as a Band 4 (High Potency/Unknown Toxicity) compound. This approach ensures maximum safety by assuming the molecule—an electrophilic enoate with multiple amide functionalities—possesses potential for sensitization or biological reactivity.
Executive Safety Directive
Status: Novel Chemical Entity (NCE) / Research Intermediate
Default Hazard Band:Band 4 (Caution: Unknown Toxicity/High Potency)
The Core Risk:
The primary hazard of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate lies in its structure-activity relationship (SAR) .
Electrophilic Enoate Moiety: The
-unsaturated ester (pent-4-enoate) is a Michael acceptor. Biologically, these groups can alkylate cysteine residues in proteins, leading to skin sensitization or cytotoxicity .
Tribenzamido Groups: While benzamides are generally stable, the presence of three such groups increases lipophilicity, potentially facilitating cell membrane penetration.
Physical State: Likely a fine solid/powder. Dust inhalation is the critical exposure pathway.
Immediate Action Required:
Do NOT handle on an open bench.
Do NOT use latex gloves (poor organic solvent resistance).
ALL weighing must occur in a filtered enclosure or glove box.
High Dust Hazard. Static electricity may disperse particles.
Solubility
Low in Water; High in DMSO, DCM, DMF
Use compatible gloves (Nitrile/Laminate) for organic solvents.
Stability
Stable under N2/Ar; Moisture sensitive?
Store desiccated at -20°C to prevent hydrolysis of the ester.
Reactivity
Michael Acceptor (Enoate)
Avoid contact with thiols or strong nucleophiles unless intended.
Personal Protective Equipment (PPE) Strategy
The PPE requirement is determined by the scale of operation and the state of matter (Solid vs. Solution).
PPE Decision Matrix (Graphviz)
Figure 1: PPE and containment decision tree based on physical state and quantity.
Detailed PPE Specifications
Respiratory Protection:
Solid Handling: If not using a glove box, a P100/N95 respirator is mandatory to prevent inhalation of particulates.
Solution Handling: Fume hood sash at working height (18 inches). No respirator needed if containment is maintained.
Hand Protection (Glove Protocol):
Primary Layer: Nitrile (4 mil / 0.1mm).
Secondary Layer (Outer): Nitrile (Extended Cuff) or Silver Shield (Laminate) if using permeating solvents like DCM or DMF.
Technique: "Double-gloving" allows you to strip the outer glove immediately upon contamination without exposing skin.
Body Protection:
Standard Tyvek® lab coat or chemically resistant apron.
Closed-toe shoes + shoe covers (if handling >1g of powder).
Operational Handling Protocols
A. Receipt & Storage
Verification: Upon receipt, inspect the container for breakage inside a fume hood.
Labeling: Affix a "High Potency / Caution" sticker if the vial is not clearly marked.
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The enoate double bond can degrade via oxidation over time.
B. Weighing & Solubilization (Critical Step)
This is the highest risk step due to potential dust generation.
Preparation:
Place an analytical balance inside a powder containment hood or glove box .
Pre-weigh the solvent (e.g., DMSO, DCM) in the receiving vial to minimize open handling time.
Prepare a "waste bag" inside the hood for contaminated spatulas/wipes.
The Transfer:
Static Control: Use an anti-static gun on the vial and spatula. Organic powders often fly due to static.
Technique: Open the source vial slowly. Transfer the solid directly into the pre-weighed vial.
Closing: Cap the receiving vial immediately before removing it from the balance.
Solubilization:
Add solvent (DCM/DMSO) via syringe through a septum if possible, or carefully pipette down the side of the vial.
Vortex inside the hood. Do not walk around the lab with an open vial.
C. Reaction Setup
Inert Atmosphere: Perform reactions under Nitrogen/Argon. The (Z)-alkene geometry may isomerize to (E) under light or radical conditions; protect from direct light (wrap flask in foil).
Temperature: If heating is required, use a heating block, not an oil bath (reduces fire risk and mess).
Emergency Response & Disposal
Spill Response (Solid Powder)
Evacuate: Clear the immediate area.
PPE: Don N95/P100 respirator, double gloves, and goggles.
Containment: Cover the spill with a damp paper towel (soaked in water or compatible solvent) to prevent dust dispersal. Do not sweep dry powder.
Cleanup: Wipe up the damp powder. Clean the surface 3x with soap and water, then once with ethanol.
Disposal: Place all cleanup materials into a dedicated hazardous waste bag.
Exposure First Aid
Inhalation: Move to fresh air immediately. Seek medical evaluation.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it may enhance absorption).
Eye Contact: Flush for 15 minutes.
Waste Disposal
Classification: Hazardous Organic Waste (Toxic).
Segregation: Do not mix with oxidizers (e.g., nitric acid) due to the organic amide content.
Labeling: Clearly label as "Contains methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate - Toxic/Irritant."
References
PubChem. Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate Compound Summary. National Library of Medicine. Available at: [Link]
Safe Work Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants (Control Banding). Available at: [Link]
American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. ACS Center for Lab Safety. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication. 29 CFR 1910.1200. Available at: [Link]